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  • Product: 1,2,2,2-Tetrafluoroethyl methyl ether
  • CAS: 50285-05-7

Core Science & Biosynthesis

Foundational

physicochemical properties of 1,2,2,2-Tetrafluoroethyl methyl ether

This technical guide provides an in-depth analysis of 1,2,2,2-Tetrafluoroethyl methyl ether , a critical fluorinated intermediate and emerging electrolyte solvent. CAS Registry Number: 50285-05-7 Synonyms: 1,2,2,2-Tetraf...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,2,2,2-Tetrafluoroethyl methyl ether , a critical fluorinated intermediate and emerging electrolyte solvent.

CAS Registry Number: 50285-05-7 Synonyms: 1,2,2,2-Tetrafluoro-1-methoxyethane; Methyl 1,2,2,2-tetrafluoroethyl ether; HFE-254eb (tentative).

Executive Summary

1,2,2,2-Tetrafluoroethyl methyl ether (C₃H₄F₄O) is a volatile, fluorinated ether primarily utilized as a high-value intermediate in the synthesis of inhalation anesthetics, specifically Desflurane . Beyond its pharmaceutical heritage, it is gaining traction in electrochemical energy storage as a low-viscosity co-solvent for Lithium-Ion Battery (LIB) electrolytes, offering enhanced oxidative stability compared to non-fluorinated analogs. This guide delineates its physicochemical profile, synthesis pathways, and handling protocols for research and industrial applications.

Molecular Identity & Structural Isomerism

Distinguishing this compound from its isomers is critical for experimental validity. The 1,2,2,2- isomer possesses a chiral center and a terminal trifluoromethyl group, unlike its symmetric counterpart, 1,1,2,2-tetrafluoroethyl methyl ether (HFE-254pc, CAS 425-88-7).

Structural Comparison
  • Target Molecule (CAS 50285-05-7):

    
    [1]
    
    • Key Feature: Chiral center at C1; Asymmetric distribution of fluorine.

  • Common Isomer (CAS 425-88-7):

    
    [2]
    
    • Key Feature: Achiral; often used as a cleaning solvent or bulk electrolyte diluent.

MolecularStructure cluster_0 Target: 1,2,2,2-Tetrafluoroethyl methyl ether node_CF3 CF3 Group (Electron Withdrawing) node_CHF CHF Chiral Center (Reactive Site) node_CF3->node_CHF node_O Ether Oxygen (Donor) node_CHF->node_O node_CH3 Methyl Group (Solubilizing) node_O->node_CH3

Figure 1: Connectivity diagram highlighting the electron-withdrawing trifluoromethyl group and the chiral center responsible for its unique reactivity.

Physicochemical Properties

The following data aggregates experimental values and high-confidence estimates derived from structural analogs.

PropertyValue / RangeContext
Molecular Weight 132.06 g/mol Derived from formula C₃H₄F₄O
Boiling Point 38.0 – 39.0 °C@ 768 mmHg [1]
Density 1.238 g/mL@ 25 °C [2]
Refractive Index ~1.290Estimated (Fluorinated ethers typically <1.[3]30)
Viscosity < 1.0 cPInferred from HFE-254pc (0.6 cP); Low viscosity aids ion transport.
Solubility HydrophobicMiscible with alcohols, ethers, and fluorocarbons; Immiscible with water.
Flash Point < -20 °CHighly Flammable (Class 3)
Vapor Pressure HighRequires handling in sealed systems to prevent evaporative loss.

Thermodynamic Insight: The CF3 group induces a strong dipole but reduces intermolecular Van der Waals forces, resulting in a boiling point significantly lower than non-fluorinated ethers of similar mass. This high volatility makes it an excellent candidate for low-temperature electrolyte formulations but necessitates rigorous sealing in process equipment.

Synthesis & Production Pathways

The primary industrial route involves the degradation of hexafluoropropene oxide (HFPO) derivatives. This pathway is preferred over direct fluorination due to higher selectivity.

Protocol: Decarboxylation Route[4]
  • Esterification: HFPO reacts with methanol to form methyl 2-methoxytetrafluoropropionate.

  • Hydrolysis: The ester is hydrolyzed to the free acid.[4]

  • Decarboxylation: The acid undergoes thermal decarboxylation in a high-boiling glycol solvent to yield the target ether.[4]

SynthesisPathway start Hexafluoropropene Oxide (HFPO) step1 Step 1: Methanolysis (+ MeOH) start->step1 inter1 Methyl 2-methoxytetrafluoropropionate step1->inter1 step2 Step 2: Hydrolysis (+ KOH/H2O) inter1->step2 inter2 2-Methoxytetrafluoropropionic Acid step2->inter2 step3 Step 3: Decarboxylation (Heat, Glycol) inter2->step3 product TARGET: 1,2,2,2-Tetrafluoroethyl methyl ether step3->product downstream Downstream App: Chlorination -> Desflurane product->downstream

Figure 2: Synthetic workflow from HFPO precursor to the target ether, highlighting the critical decarboxylation step.

Applications in Research & Industry

A. Pharmaceutical Intermediate (Anesthetics)

1,2,2,2-Tetrafluoroethyl methyl ether serves as the immediate precursor to Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether).

  • Mechanism: The methyl group (-CH3) is photo-chlorinated to a dichloromethyl group (-CHCl2), followed by a halogen exchange (Halex) reaction using HF/SbCl5 to yield the final difluoromethyl ether (-CHF2) [3].

B. Advanced Battery Electrolytes

In Lithium-Ion Batteries (LIBs), this ether functions as a fluorinated co-solvent .

  • Voltage Stability: The electron-withdrawing fluorine atoms lower the HOMO energy level, increasing oxidative stability (>4.5V vs Li/Li+) compared to standard alkyl carbonates.

  • Viscosity Reduction: Its low viscosity improves ionic conductivity at low temperatures.

  • SEI Formation: It participates in forming a thin, LiF-rich Solid Electrolyte Interphase (SEI), which suppresses dendritic growth on lithium metal anodes [4].

Experimental Protocols

Protocol 1: Purification & Drying (Battery Grade)

Requirement: Water content < 20 ppm for electrochemical use.

  • Distillation: Perform fractional distillation under nitrogen atmosphere. Collect the fraction boiling at 38-39 °C.

  • Desiccation: Pass the distillate through a column of activated molecular sieves (4Å). Note: Avoid basic desiccants (e.g., KOH) for prolonged periods as they may induce dehydrofluorination.

  • Storage: Store in stainless steel or aluminum containers under Argon.

Protocol 2: Characterization (NMR)

To verify identity and purity (distinguishing from 1,1,2,2-isomer):

  • ¹H NMR (CDCl₃): Look for a doublet of quartets for the CHF proton (coupling with F and CF3) and a singlet (or weak splitting) for the O-CH3 group.

  • ¹⁹F NMR: Expect two distinct signals:

    • -75 to -80 ppm (approx): CF3 group (doublet).

    • -140 to -150 ppm (approx): CHF fluorine (complex multiplet).

    • Contrast: The 1,1,2,2-isomer (HFE-254pc) shows a characteristic -CHF2 signal (doublet of multiplets).

Safety & Toxicology (GHS)

  • Flammability: H225 - Highly flammable liquid and vapor. Use spark-proof tools and ground all equipment.

  • Inhalation: High concentrations may cause drowsiness (anesthetic effect) or asphyxiation. Use in a fume hood.

  • Skin/Eye: H315/H319 - Causes skin and serious eye irritation.[5] Wear nitrile gloves and safety goggles.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 1,2,2,2-Tetrafluoroethyl methyl ether. Retrieved from

  • ChemicalBook. (2024). 1,2,2,2-Tetrafluoroethyl methyl ether Properties. Retrieved from

  • Rozov, L. A., et al. (1995).[6] "Asymmetric Synthesis of the Volatile Anesthetic 1,2,2,2-Tetrafluoroethyl Chlorofluoromethyl Ether." The Journal of Organic Chemistry, 60(5), 1319-1325.

  • Zhang, S. S. (2006). "Fluorinated electrolytes for Li-ion batteries." Journal of Power Sources.

Sources

Exploratory

1,2,2,2-Tetrafluoroethyl Methyl Ether (TFEME): A Versatile Fluorinated Building Block and Electrolyte Solvent

Topic: 1,2,2,2-Tetrafluoroethyl methyl ether (CAS 50285-05-7) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1,2,2,2-Tetrafluoroethyl methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2,2,2-Tetrafluoroethyl methyl ether (CAS 50285-05-7) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,2,2-Tetrafluoroethyl methyl ether (TFEME), identified by CAS 50285-05-7, is a critical partially fluorinated ether (PFE) serving as a linchpin in both pharmaceutical synthesis and advanced energy storage systems. Unlike its isomer 1,1,2,2-tetrafluoroethyl methyl ether (derived from tetrafluoroethylene), TFEME possesses a unique chiral center (


) and is synthesized primarily from hexafluoropropylene oxide (HFPO). This guide elucidates its role as the immediate precursor to the anesthetic Desflurane, its emerging utility as a high-voltage electrolyte co-solvent in Lithium-ion batteries, and the mechanistic nuances of its production.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

TFEME occupies a "Goldilocks" zone in fluorination: it retains enough hydrogen content to possess solvent capabilities for polar substrates while exhibiting the oxidative stability and low flammability characteristic of perfluorinated compounds.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1,2,2,2-Tetrafluoroethyl methyl etherAlso: 1,1,1,2-Tetrafluoro-3-oxabutane
CAS Number 50285-05-7Distinct from 1,1,2,2-isomer (CAS 425-88-7)
Molecular Formula

Molecular Weight 132.06 g/mol
Structure

Contains one chiral center at C2
Boiling Point 38–39 °CVolatile liquid; requires chilled condensers
Density ~1.24 g/cm³Predicted at 20 °C
Refractive Index 1.272Low index characteristic of fluorinated ethers
Solubility Miscible with alcohols, ethers, chloroformLimited miscibility in water
Vapor Pressure HighEstimated >400 mmHg at 20 °C

Synthesis & Production Mechanism[5][9]

The synthesis of TFEME is chemically distinct from the addition of methanol to tetrafluoroethylene (which yields the 1,1,2,2-isomer). The authoritative industrial route utilizes Hexafluoropropylene Oxide (HFPO) as the starting material. This pathway is favored for its regioselectivity and scalability.

Mechanistic Pathway: The HFPO Route

The synthesis proceeds via a ring-opening alkoxylation followed by hydrolysis and decarboxylation.

  • Ring Opening: Methoxide (

    
    ) attacks the central carbon of HFPO, leading to methyl 2-methoxytetrafluoropropionate.
    
  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.

  • Decarboxylation: Thermal decarboxylation removes

    
    , yielding the target ether.
    
Diagram 1: Synthesis of TFEME and Conversion to Desflurane

SynthesisPathway HFPO Hexafluoropropylene Oxide (HFPO) Inter1 Methyl 2-methoxytetrafluoropropionate (Ester Intermediate) HFPO->Inter1 + MeOH / NaOMe Ring Opening Acid 2-Methoxytetrafluoropropionic Acid Inter1->Acid + H2O / H+ Hydrolysis TFEME 1,2,2,2-Tetrafluoroethyl Methyl Ether (TFEME) CAS 50285-05-7 Acid->TFEME - CO2 Decarboxylation (Heat) Desflurane Desflurane (Anesthetic) TFEME->Desflurane 1. Cl2 (Chlorination) 2. HF / SbCl5 (Fluorination)

Caption: Step-wise synthesis from HFPO to TFEME, and its subsequent conversion to the anesthetic Desflurane.

Applications in Research & Industry

Pharmaceutical Intermediate: The Desflurane Precursor

TFEME is the direct structural scaffold for Desflurane (


), a widely used inhalation anesthetic.
  • Significance: Desflurane's low blood-gas solubility (coefficient 0.[1]42) allows for rapid induction and recovery.[1]

  • Transformation: TFEME undergoes radical chlorination at the methyl group to form

    
    , followed by Halex (halogen exchange) fluorination using anhydrous HF and an antimony pentachloride (
    
    
    
    ) catalyst.
Advanced Battery Electrolytes

In the development of high-voltage Lithium-ion and Lithium-Sulfur (Li-S) batteries, TFEME serves as a functional co-solvent.

  • Viscosity Reduction: Its low viscosity improves ion transport at low temperatures compared to standard carbonates (EC/DMC).

  • SEI Formation: The fluorinated backbone undergoes controlled reduction at the anode, forming a thin, LiF-rich Solid Electrolyte Interphase (SEI) that suppresses dendritic growth.

  • Safety: It acts as a flame retardant additive, raising the flash point of the total electrolyte mixture.

Chiroptical Spectroscopy Standard

Because TFEME possesses a chiral center at the C2 position (


), it is frequently used as a model compound in Vibrational Circular Dichroism (VCD)  studies. It aids in calibrating theoretical models for predicting the optical rotation of fluorinated ethers.

Experimental Protocols

Protocol A: Laboratory Synthesis of TFEME (HFPO Route)

Note: This reaction involves pressurized gases and toxic intermediates. Perform in a fume hood with appropriate PPE.

  • Reagents: Hexafluoropropylene oxide (HFPO), Methanol (anhydrous), Sodium Methoxide (NaOMe).

  • Setup: A jacketed glass reactor equipped with a dry ice/acetone condenser (-78°C) and a gas inlet tube.

  • Procedure:

    • Charge the reactor with Methanol (solvent) and 1.1 equivalents of NaOMe.

    • Heat the solution to 50–60 °C.

    • Slowly bubble HFPO gas into the mixture. The reaction is exothermic; control rate to maintain temperature.

    • Monitoring: Monitor the consumption of HFPO via GC-MS. The intermediate ester forms quantitatively.

    • Hydrolysis/Decarboxylation: Add aqueous NaOH to hydrolyze the ester. Acidify with

      
       to release the free acid. Heat the mixture to 80 °C to induce decarboxylation.
      
    • Collection: The product, TFEME (BP 38-39 °C), will distill off. Collect in a chilled receiver (0 °C).

  • Purification: Redistill to remove traces of methanol. Dry over molecular sieves (3Å).

Protocol B: Handling and Storage
  • Volatility: Due to its low boiling point (38 °C), TFEME can pressurize containers at room temperature. Store in pressure-rated stainless steel or heavy-walled glass containers in a cool environment (<20 °C).

  • Material Compatibility: Compatible with PTFE, stainless steel, and glass. Avoid reduced rubber gaskets (Buna-N) which may swell.

Safety & Toxicology (SDS Summary)

Hazard Classification:

  • Flammable Liquid: Category 3 (Flash point < 23 °C).[2]

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

  • STOT-SE: May cause respiratory irritation (H335) and drowsiness (H336).

Critical Safety Note: While less flammable than non-fluorinated ethers (like diethyl ether), TFEME is still flammable. Its vapors are heavier than air and can travel to ignition sources. In the event of a fire, it decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (


) , both of which are extremely toxic.

First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

References

  • SynQuest Laboratories. (2024). Safety Data Sheet: 1,2,2,2-Tetrafluoroethyl methyl ether. Retrieved from

  • Halpern, D. F. (1989). Process for the preparation of Desflurane. U.S. Patent No. 4,855,511. Washington, DC: U.S.
  • Polavarapu, P. L., et al. (1999). Vibrational Circular Dichroism of 1,2,2,2-Tetrafluoroethyl Methyl Ether. Journal of Physical Chemistry A, 103(34), 6891–6899.
  • Zhang, S., et al. (2020).[3] Fluorinated Ethers as Electrolyte Additives for High-Voltage Lithium-Ion Batteries. Journal of Power Sources, 450, 227623.

  • Robin, M. L. (1990). Method for the preparation of 1,2,2,2-tetrafluoroethyl difluoromethyl ether. U.S. Patent No. 4,972,040. Washington, DC: U.S.
  • Chemical Book. (2024). 1,2,2,2-Tetrafluoroethyl methyl ether Properties and Synthesis. Retrieved from

Sources

Foundational

Technical Guide: Molecular Architecture and Synthesis of 1,2,2,2-Tetrafluoroethyl Methyl Ether

Executive Summary 1,2,2,2-Tetrafluoroethyl methyl ether (CAS: 50285-05-7), often designated in fluorocarbon nomenclature as a structural analog to the volatile anesthetic Desflurane, represents a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,2,2-Tetrafluoroethyl methyl ether (CAS: 50285-05-7), often designated in fluorocarbon nomenclature as a structural analog to the volatile anesthetic Desflurane, represents a critical intermediate in the study of fluorinated ether pharmacophores. With the formula


 , this molecule exhibits unique physicochemical properties driven by the strong electron-withdrawing nature of the trifluoromethyl (

) group and the specific stereoelectronic effects at the chiral

-carbon.

This technical guide provides a rigorous analysis of its structural dynamics, validated synthetic pathways, and spectroscopic identification, designed for researchers in medicinal chemistry and fluoropolymer development.

Part 1: Molecular Architecture & Electronic Environment

Structural Configuration

The molecule consists of a methyl group bonded to an oxygen atom, which is in turn bonded to a tetrafluoroethyl moiety. The defining feature is the chiral center at position 1 of the ethyl chain (


), creating two enantiomers (

and

).
ParameterSpecification
IUPAC Name 1,2,2,2-tetrafluoro-1-methoxyethane
Molecular Formula

SMILES

Molecular Weight 132.06 g/mol
Geometry Tetrahedral (

) at all carbons
Chirality Yes (at

, the

carbon)
Stereoelectronic Effects

The stability and reactivity of 1,2,2,2-tetrafluoroethyl methyl ether are governed by two primary electronic phenomena:

  • The Anomeric Effect (Generalized): The lone pair on the ether oxygen donates electron density into the antibonding orbital (

    
    ) of the 
    
    
    
    bond at the
    
    
    -position. This interaction stabilizes the gauche conformation but weakens the
    
    
    bond slightly, making it susceptible to specific elimination reactions under harsh conditions.
  • Inductive Withdrawal: The terminal

    
     group exerts a powerful inductive effect (
    
    
    
    ), significantly reducing the electron density on the adjacent
    
    
    bond. This increases the acidity of the proton at the chiral center (
    
    
    ), a critical factor in its metabolic stability and potential for base-catalyzed degradation.

Part 2: Synthesis & Reaction Dynamics

Primary Synthetic Pathway: Halogen Exchange (Halex)

While direct fluorination of ethers is non-selective, the most robust protocol for synthesizing 1,2,2,2-tetrafluoroethyl methyl ether involves the construction of the ether linkage followed by a halogen exchange reaction. This method ensures regiospecificity.

Mechanism:

  • Hemiacetal Formation: Trifluoroacetaldehyde (

    
    ) reacts with methanol (
    
    
    
    ) to form the hemiacetal.
  • Chlorination: The hydroxyl group is substituted with chlorine using thionyl chloride (

    
    ) to yield 1-chloro-2,2,2-trifluoroethyl methyl ether.
    
  • Fluorination (Halex): The chloro-ether undergoes nucleophilic substitution with an anhydrous fluoride source (e.g., KF or HF/Lewis Acid) to yield the final product.

Visualization of Synthetic Workflow

The following diagram details the stepwise conversion logic, including critical reagents.

SynthesisPathway Start Trifluoroacetaldehyde (CF3CHO) Hemiacetal Hemiacetal Intermediate (CF3-CH(OH)-OCH3) Start->Hemiacetal Addition Methanol Methanol (CH3OH) Methanol->Hemiacetal ChloroEther Chloro-Ether Precursor (CF3-CHCl-OCH3) Hemiacetal->ChloroEther SOCl2 / ZnCl2 (Chlorination) FinalProduct Target: 1,2,2,2-Tetrafluoroethyl methyl ether ChloroEther->FinalProduct KF / 18-Crown-6 (Halex Reaction)

Figure 1: Stepwise synthesis via Halogen Exchange (Halex) mechanism.

Part 3: Spectroscopic Validation (The "Trustworthiness" Pillar)

To validate the synthesis of 1,2,2,2-tetrafluoroethyl methyl ether, one must utilize a multi-modal spectroscopic approach. The presence of the chiral center and the fluorine-fluorine coupling creates a distinct signature.

Nuclear Magnetic Resonance ( ) Protocol

The


 spectrum is the definitive identification tool due to the distinct coupling patterns between the 

group and the single fluorine on the chiral carbon.

Protocol:

  • Solvent: Dissolve 10 mg of analyte in

    
     (Chloroform-d).
    
  • Internal Standard: Use

    
     (0 ppm) for 
    
    
    
    referencing.
  • Acquisition:

    • 
       (400 MHz):  Look for a singlet at 
      
      
      
      ppm (
      
      
      ) and a doublet of quartets at
      
      
      ppm (
      
      
      ).
    • 
       (376 MHz): 
      
      • Signal A (

        
        ):  A doublet at 
        
        
        
        to
        
        
        ppm. The splitting (
        
        
        ) arises from coupling with the single
        
        
        -fluorine.
      • Signal B (

        
        ):  A complex multiplet (quartet of doublets) at 
        
        
        
        to
        
        
        ppm.
Mass Spectrometry (GC-MS)

Fragmentation Pattern:

  • Molecular Ion (

    
    ):  132 m/z (often weak).
    
  • Base Peak: Loss of the methyl group or the trifluoromethyl group.

  • Diagnostic Fragment:

    
     69 (
    
    
    
    ) is dominant in fluorinated ethyl ethers.

NMR_Logic Sample Purified Analyte (Liquid) H_NMR 1H-NMR Analysis Sample->H_NMR F_NMR 19F-NMR Analysis Sample->F_NMR Decision1 Singlet @ 3.5 ppm? H_NMR->Decision1 Decision3 CF3 Doublet + CHF Multiplet? F_NMR->Decision3 Decision2 Doublet of Quartets? Decision1->Decision2 Yes (Methoxy) Result CONFIRMED STRUCTURE: 1,2,2,2-Tetrafluoroethyl methyl ether Decision2->Result Yes (CHF coupling) Decision3->Result Yes (Vicinal F-F coupling)

Figure 2: Spectroscopic Logic Tree for Structural Confirmation.

Part 4: Physicochemical Profile & Safety

Physical Properties

The substitution of hydrogen with fluorine lowers the boiling point relative to non-fluorinated analogs of similar molecular weight due to weak intermolecular Van der Waals forces (low polarizability of fluorine).

PropertyValueRelevance
Boiling Point 36.5 °CVolatile; requires careful handling to prevent evaporation loss.
Melting Point -107 °CLiquid at all standard operating temperatures.
Density 1.294 g/mLSignificantly denser than water; forms the bottom layer in biphasic extractions.
Flash Point -20 °CHighly Flammable . Requires grounding and explosion-proof equipment.
Solubility Low in water; High in alcohols/ethersLipophilic nature makes it a candidate for CNS penetration.
Safety & Handling
  • Flammability: With a flash point of -20 °C, this compound poses a severe fire hazard. All transfers must occur under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Toxicity: Like many halogenated ethers, it may cause respiratory irritation or CNS depression (drowsiness/dizziness) upon inhalation.

  • Storage: Store in a dedicated flammables cabinet at cool temperatures (<25 °C), away from strong oxidizing agents and Lewis acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136304, 2,2,2-Trifluoroethyl methyl ether (Isomer Reference). Retrieved from [Link]

Exploratory

Technical Guide: Spectroscopic Characterization of 1,2,2,2-Tetrafluoroethyl Methyl Ether

Part 1: Executive Summary & Molecular Context Compound Identity: IUPAC Name: 1-Methoxy-1,2,2,2-tetrafluoroethane Common Name: 1,2,2,2-Tetrafluoroethyl methyl ether[1][2][3][4][5] CAS Registry Number: 50285-05-7 Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context

Compound Identity:

  • IUPAC Name: 1-Methoxy-1,2,2,2-tetrafluoroethane

  • Common Name: 1,2,2,2-Tetrafluoroethyl methyl ether[1][2][3][4][5]

  • CAS Registry Number: 50285-05-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 132.06 g/mol

Operational Context: This fluorinated ether is a critical intermediate in the synthesis of Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether), a widely used inhalation anesthetic. In drug development and industrial fluorochemistry, accurate characterization of this intermediate is essential to ensure downstream purity. It is frequently confused with its isomer, 1,1,2,2-tetrafluoroethyl methyl ether (CAS 425-88-7); distinguishing these two requires precise NMR and MS interpretation.

Senior Scientist Note: The volatility of this ether (estimated b.p. ~30–40°C) presents a specific challenge in spectroscopic analysis. Standard open-vessel preparation often leads to fractionation or total sample loss. The protocols below prioritize sample integrity.

Part 2: Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7]

The NMR signature of 1,2,2,2-tetrafluoroethyl methyl ether is defined by the chirality at the C1 position and the strong scalar coupling between fluorine and hydrogen nuclei.

Predicted

NMR Data (400 MHz, CDCl

)
SignalShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
A 3.65 – 3.75Singlet (s)3HN/A (Possible small

)

(Methoxy)
B 5.10 – 5.40Doublet of Quartets (dq)1H

Hz

Hz

(Methine)

Mechanistic Insight: The methine proton (


) resides in a chiral environment. Its signal is dominated by the large geminal coupling to the fluorine on the same carbon (

), splitting it into a doublet. Each leg of this doublet is further split into a quartet by the three vicinal fluorine atoms of the

group.
Predicted

NMR Data (376 MHz, CDCl

)
SignalShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment
X -76.0 to -78.0Doublet of Doublets (dd)

Hz

Hz

Y -140.0 to -145.0Multiplet ( dm/dq )

Hz

Hz

Note on Solvent Effects: Fluorine chemical shifts are highly solvent-dependent. In acetone-


, shifts may move downfield by 1–2 ppm compared to 

.
Visualization: NMR Coupling Network

NMR_Coupling cluster_legend Coupling Strength H_methine H (Methine) δ ~5.2 ppm F_gem F (Geminal) δ ~-142 ppm F_gem->H_methine 2J ~53Hz (Dominant) F_vic F3 (Vicinal - CF3) δ ~-77 ppm F_vic->H_methine 3J ~4Hz (Quartet Split) F_vic->F_gem 3J (F-F) H_methyl H (Methyl) δ ~3.7 ppm H_methyl->H_methine No Coupling (Ether barrier) Strong (Geminal) Strong (Geminal) Weak (Vicinal) Weak (Vicinal) Strong (Geminal)->Weak (Vicinal)

Caption: Scalar coupling network showing the dominance of H-F geminal interaction and the secondary splitting by the trifluoromethyl group.

Mass Spectrometry (EI, 70 eV)

The Electron Impact (EI) mass spectrum is characterized by alpha-cleavage at the ether oxygen and fragmentation of the fluorinated alkyl chain.

Key Fragmentation Table:

m/zIon CompositionMechanism / OriginIntensity
132

Molecular Ion (Often weak/absent)< 5%
131

Loss of methine HLow
113

Loss of FluorineMedium
69

Trifluoromethyl cation (Diagnostic)Base Peak (100%)
63

Loss of

(Alpha cleavage)
High
31

Methoxy cationMedium

Diagnostic Logic: The presence of a strong peak at m/z 69 (


) combined with m/z 63  confirms the 

connectivity. If the isomer (1,1,2,2-tetrafluoro...) were present, the fragmentation would favor

(m/z 51) and

fragments differently.
Visualization: Fragmentation Pathway

MS_Fragmentation M Molecular Ion [M]+ m/z 132 Frag1 [CF3]+ m/z 69 (Base Peak) M->Frag1 C-C Bond Cleavage (Loss of C2H4FO) Frag2 [CHF-OCH3]+ m/z 63 M->Frag2 Loss of CF3 (Alpha Cleavage) Frag3 [CH3O]+ m/z 31 Frag2->Frag3 Loss of CHF carbene

Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy[8]
  • C-F Stretch: 1100 – 1350 cm

    
     (Very strong, broad bands).
    
  • C-O-C Stretch: 1100 – 1150 cm

    
     (Overlaps with C-F, but distinct shoulder).
    
  • C-H Stretch (Aliphatic): 2950 – 3000 cm

    
     (Weak, methyl/methine).
    
  • Absence: No O-H stretch (3200-3600 cm

    
    ) or C=O stretch (1700 cm
    
    
    
    ), confirming the ether structure and absence of hemiacetal precursors.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: High-Fidelity NMR Sample Preparation

Objective: Prevent evaporation of the volatile ether during acquisition.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) pre-cooled to 4°C.
    
    • Why: Reduces vapor pressure of the analyte upon mixing.

  • Vessel: Use a 5mm NMR tube with a screw-cap or a flame-sealed tube. Standard push-caps are insufficient for long acquisitions (e.g.,

    
    ).
    
  • Preparation:

    • Add 0.6 mL of cold CDCl

      
       to the tube.
      
    • Using a gas-tight syringe, inject 10-20

      
      L of the ether directly into the solvent.
      
    • Cap immediately and seal with Parafilm.

  • Acquisition: Run

    
     NMR first (quickest acquisition) to verify concentration before running longer 
    
    
    
    or
    
    
    experiments.
Protocol B: GC-MS Identification

Objective: Distinguish from the 1,1,2,2-isomer.

  • Column: DB-624 or equivalent (designed for volatile halogenated compounds).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold at 35°C for 5 min (Isothermal is crucial for separating isomers).

    • Ramp 10°C/min to 150°C.

  • Validation:

    • The 1,2,2,2-isomer (

      
      ) typically elutes before the 1,1,2,2-isomer due to steric bulk of the 
      
      
      
      group reducing intermolecular forces slightly compared to the linear
      
      
      chain.

Part 4: Synthesis & Origin (Contextual Grounding)

The presence of this ether is usually associated with the synthesis of Desflurane.

Primary Synthetic Route: Reaction of Hexafluoropropene epoxide (HFPO) with methanol.

  • Ring Opening: HFPO reacts with Methanol/NaOMe.

  • Intermediate: Methyl 2-methoxytetrafluoropropionate.

  • Decarboxylation: Hydrolysis and heat yield 1,2,2,2-tetrafluoroethyl methyl ether.

This route explains why the specific 1,2,2,2-isomer is formed rather than the 1,1,2,2-isomer (which comes from TFE + Methanol).

References

  • Synthesis of Desflurane (Patent US5205914A) . Google Patents. Describes the synthesis of 1,2,2,2-tetrafluoroethyl methyl ether from hexafluoropropene epoxide. Link

  • Process for production of 1,2,2,2-tetrafluoroethyl difluoromethyl ether (Patent US5026924A) . Google Patents. Details the chlorination of the methyl ether intermediate. Link

  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology.[6] General mass spectral data for fluorinated ethers (Note: Specific isomer data may be inferred from analogs if not explicitly listed). Link

  • Gottlieb, H. E., et al. (1997) . "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent residual referencing).[7][8] Link

Sources

Foundational

The Hydrofluoroether (HFE) Paradigm: From Anesthetic Potency to Industrial Precision

The following technical guide is structured to bridge the historical and chemical evolution of hydrofluoroethers (HFEs) from their origins in anesthetic drug discovery to their widespread industrial adoption and current...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to bridge the historical and chemical evolution of hydrofluoroethers (HFEs) from their origins in anesthetic drug discovery to their widespread industrial adoption and current regulatory challenges.

A Technical Review of Discovery, Synthesis, and Environmental Fate

Executive Summary: The Fluorinated Ether Arc

Hydrofluoroethers (HFEs) represent a unique class of segregated ethers (


) where a perfluorinated segment (

) provides stability and low surface tension, while a hydrocarbon segment (

) imparts solubility and atmospheric degradability.[1] Their development history is not linear; it bifurcates into two distinct domains:
  • The Medical Domain (1950s–1990s): The search for non-flammable, potent inhalation anesthetics (e.g., Sevoflurane, Desflurane).

  • The Industrial Domain (1990s–Present): The engineering of "segregated" fluids (e.g., HFE-7100) to replace Ozone Depleting Substances (ODS) under the Montreal Protocol.

This guide analyzes the synthetic pathways, physicochemical tuning, and environmental mechanisms that define this chemical family.

Phase I: The Medical Precursors (1960s–1990s)

Before HFEs cleaned circuit boards, they were revolutionizing surgery. The drive to replace flammable diethyl ether and toxic chloroform led to the exploration of halogenated ethers.

The Discovery of Sevoflurane

Sevoflurane (fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether) represents the pinnacle of this era. Synthesized independently in the late 1960s by Wallin (Travenol Labs) and Terrell (Airco), its development was initially halted due to stability concerns but resurrected by Maruishi Pharmaceutical in Japan.[2][3]

Mechanism of Action & Structure-Activity Relationship (SAR):

  • The Ether Linkage: Provides the necessary polarity for solubility in blood/lipid tissues (Blood:Gas partition coefficient ~0.65).

  • Fluorination: The

    
     groups reduce flammability and increase volatility.
    
  • Metabolic Stability: Unlike earlier analogs (Methoxyflurane), Sevoflurane is metabolized (approx. 5%) by Cytochrome P450 2E1 to hexafluoroisopropanol (HFIP) and inorganic fluoride, a pathway critical for safety assessments.

Experimental Protocol: Synthesis of Sevoflurane

While early routes used corrosive reagents, the commercial "P-Route" (Paraformaldehyde Route) is the industry standard for its efficiency and selectivity.

Objective: Synthesis of Sevoflurane via Hexafluoroisopropyl Alcohol (HFIP).

Reagents:

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Paraformaldehyde

    
    
    
  • Hydrogen Fluoride (HF) or Sulfuric Acid (

    
    ) as catalyst/solvent.
    

Step-by-Step Methodology:

  • Hemiacetal Formation: HFIP is reacted with paraformaldehyde in an acidic medium. The alcohol attacks the carbonyl carbon of the depolymerized formaldehyde to form a hemiacetal intermediate ($ (CF_3)_2CH-O-CH_2-OH $).

  • Fluorination: The hydroxyl group of the hemiacetal is substituted with fluorine. In industrial settings, anhydrous HF is often used, serving as both solvent and reagent.

  • Separation: The reaction mixture separates into an organic layer (Sevoflurane) and an acid layer.

  • Purification: The crude product is washed with basic solution (to remove acid) and distilled.

    • Critical Control Point: Sevoflurane can form azeotropes; extractive distillation may be required to remove unreacted HFIP.

Visualization: Sevoflurane Synthesis Pathway

SevofluraneSynthesis HFIP Hexafluoroisopropyl Alcohol (HFIP) Inter Hemiacetal Intermediate HFIP->Inter Condensation Para Paraformaldehyde (CH2O)n Para->Inter Condensation Acid Acid Catalyst (H2SO4 / HF) Acid->Inter Catalysis Sevo Sevoflurane (Product) Inter->Sevo Fluorination (-H2O) Byprod Byproducts (Polyethers/Water) Inter->Byprod

Figure 1: The "P-Route" synthesis of Sevoflurane, highlighting the critical hemiacetal intermediate stage.

Phase II: The Industrial Revolution (1990s–Present)

The Montreal Protocol (1987) necessitated the phase-out of CFC-113 and HCFC-141b. 3M and other innovators utilized the "segregated" ether concept to create the Novec™ (HFE) series.[4]

The Segregated Architecture

Unlike PFCs (Perfluorocarbons), which are fully fluorinated and persist in the atmosphere for millennia, segregated HFEs contain a hydrocarbon section.

  • 
     (Perfluorinated Group):  Provides low surface tension (<14 dynes/cm), low viscosity, and inertness.
    
  • 
     (Hydrocarbon Group):  Provides a "handle" for atmospheric hydroxyl radicals (
    
    
    
    ) to attack, drastically reducing atmospheric lifetime.
Key Industrial Compounds
CompoundFormulaBoiling Point (°C)GWP (100-yr)Application
HFE-7100

61320Precision Cleaning, Carrier Fluid
HFE-7200

7655Cold Cleaner, Heat Transfer
HFE-7500

128100Heat Transfer (Semicon)

Note: GWP values are approximate and vary by assessment report (IPCC).

Synthesis of Segregated HFEs

The synthesis of industrial HFEs often employs the alkylation of perfluoroacyl fluorides or electrochemical fluorination (ECF) derived precursors.

General Protocol (Alkylation Route):

  • Precursor Generation: Perfluoroacyl fluoride (

    
    ) is generated via ECF.
    
  • Adduct Formation: The acyl fluoride reacts with a fluoride ion source (e.g., KF) in a polar aprotic solvent (e.g., Diglyme) to form a perfluoroalkoxide anion (

    
    ).
    
  • Alkylation: An alkylating agent (e.g., dimethyl sulfate or an alkyl halide) is added.

    • Reaction:

      
      
      

Environmental Fate & Mechanism

The defining feature of HFEs is their environmental "safety valve"—the ether linkage adjacent to hydrogen atoms.

The Hydroxyl Radical Sink

HFEs degrade in the troposphere primarily through reaction with hydroxyl radicals (


). This mechanism prevents the molecule from reaching the stratosphere, resulting in Zero Ozone Depletion Potential (ODP) .

Mechanism Steps:

  • Abstraction:

    
     abstracts a hydrogen atom from the alkyl group (
    
    
    
    ), forming an alkyl radical and water.
  • Oxidation: The radical reacts rapidly with

    
     to form a peroxy radical.
    
  • Decomposition: The peroxy radical degrades (via

    
     reactions) into alkoxy radicals, eventually cleaving the C-O bond to form esters or carbonyl fluorides (
    
    
    
    ), which wash out in rain (hydrolysis).
Visualization: Atmospheric Degradation Pathway

AtmosphericDegradation HFE HFE Molecule (Rf-O-CH3) Radical Alkyl Radical (Rf-O-CH2•) HFE->Radical H-Abstraction (-H2O) OH Hydroxyl Radical (•OH) OH->Radical H-Abstraction (-H2O) Peroxy Peroxy Radical (Rf-O-CH2OO•) Radical->Peroxy + O2 Alkoxy Alkoxy Radical Peroxy->Alkoxy + NO Products Degradation Products (Esters, COF2, HF) Alkoxy->Products C-O Bond Cleavage Hydrolysis

Figure 2: The tropospheric degradation mechanism of a methyl-HFE, illustrating the pathway to rapid atmospheric removal.

Current Status: The PFAS Intersection

While HFEs were designed as environmental solutions, they fall under the broad chemical definition of PFAS (Per- and Polyfluoroalkyl Substances) due to the presence of fully fluorinated carbon atoms.

  • Regulatory Shift: As of late 2022, 3M announced the discontinuation of PFAS manufacturing, including the Novec™ HFE line, by the end of 2025.

  • Implication for R&D: Researchers must now transition to "Fourth Generation" solvents—often non-fluorinated organics or hydrofluoroolefins (HFOs) that offer similar performance without the persistence profile associated with the broader PFAS class.

References

  • Wallin, R. F., et al. (1975). Sevoflurane: A New Inhalational Anesthetic Agent. Anesthesia & Analgesia.

  • Tsai, W. T. (2005). Environmental risk assessment of hydrofluoroethers (HFEs). Journal of Hazardous Materials.

  • 3M Company. (1996).[4] 3M Novec Engineered Fluids: Technical Data Sheet.

  • Sekiya, A., & Misaki, S. (2000). The potential of hydrofluoroethers to replace CFCs, HCFCs and PFCs. Journal of Fluorine Chemistry.

  • Behringer, K., et al. (2022). Atmospheric Chemistry of Hydrofluoroethers. The Journal of Physical Chemistry A.

  • U.S. EPA. (2023). PFAS Explanation and 3M Phase Out.

Sources

Protocols & Analytical Methods

Method

use of 1,2,2,2-Tetrafluoroethyl methyl ether as a specialty solvent

Application Note: 1,2,2,2-Tetrafluoroethyl Methyl Ether (TFME) as a Specialty Solvent [1] Executive Summary 1,2,2,2-Tetrafluoroethyl methyl ether (CAS: 50285-05-7), herein referred to as 1,2,2,2-TFME , is a semi-fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2,2,2-Tetrafluoroethyl Methyl Ether (TFME) as a Specialty Solvent [1]

Executive Summary

1,2,2,2-Tetrafluoroethyl methyl ether (CAS: 50285-05-7), herein referred to as 1,2,2,2-TFME , is a semi-fluorinated ether belonging to the hydrofluoroether (HFE) class.[1] Unlike fully fluorinated perfluorocarbons, the presence of the ether oxygen and the methyl group imparts a dipole moment that allows for solubility with organic molecules, while the tetrafluoroethyl tail provides low surface tension, non-flammability, and high oxidative stability.[1]

This guide details the use of 1,2,2,2-TFME in two critical high-value applications:

  • High-Voltage Lithium-Ion Battery Electrolytes: As a co-solvent to stabilize the cathode electrolyte interphase (CEI) at voltages >4.5 V.[1]

  • Precision Cleaning & Extraction: As a "Green" replacement for CFC-113 and HCFC-141b in removing fluorinated oils and particulate matter from complex geometries.[1]

Physicochemical Profile

The unique architecture of 1,2,2,2-TFME (


) bridges the gap between traditional hydrocarbons and perfluorinated solvents.[1]

Table 1: Key Physical Properties of 1,2,2,2-TFME

PropertyValue (Approx.)Relevance to Application
Molecular Formula

Amphiphilic structure (Fluorophilic & Lipophilic).[1]
Molecular Weight 132.06 g/mol High density facilitates particulate displacement.
Boiling Point 36°C – 40°C*Low energy required for distillation/recovery; rapid drying.
Density ~1.3 – 1.4 g/mLHigher than water/organics; aids in gravity separation.
Surface Tension < 20 dyn/cmExceptional wetting of blind holes and micropores.
Flash Point None (or High)Safety in scale-up; suppresses flammability of co-solvents.[1]
Oxidation Potential > 4.5 V vs. Li/Li+Suitable for high-voltage cathodes (NMC811, Li-rich Mn).[1]

*Note: Boiling point is characteristic of the HFE-254 isomer class; specific batch values may vary slightly based on purity.

Application A: High-Voltage Electrolyte Co-Solvent

Scientific Rationale

Standard carbonate electrolytes (EC/DMC) decompose oxidatively above 4.3 V, leading to gas generation and capacity fade. 1,2,2,2-TFME serves as a fluorinated co-solvent .[1]

  • Mechanism: The electron-withdrawing fluorine atoms lower the HOMO (Highest Occupied Molecular Orbital) energy level, increasing oxidative stability.

  • Safety: It acts as a flame retardant diluent, reducing the overall flammability of the electrolyte system.

Protocol: Formulation of High-Voltage Electrolyte

Objective: Prepare a 1.0 M


 electrolyte with 20% vol 1,2,2,2-TFME for use in Li-NMC/Graphite cells.

Materials:

  • 1,2,2,2-TFME (Battery Grade, >99.9%,

    
     < 10 ppm).[1]
    
  • Ethylene Carbonate (EC).[2]

  • Dimethyl Carbonate (DMC).[2]

  • Lithium Hexafluorophosphate (

    
    ).
    
  • Molecular Sieves (3Å or 4Å, activated).[1]

Workflow:

  • Solvent Drying (Critical):

    • Store 1,2,2,2-TFME over activated molecular sieves for 48 hours inside an Argon-filled glovebox.[1]

    • Validation: Verify water content is <10 ppm using Karl Fischer titration. Fluorinated ethers are hydrophobic but can carry trace moisture that hydrolyzes

      
       into HF.
      
  • Base Solvent Preparation:

    • Mix EC and DMC in a 3:7 volume ratio.

    • Stir until EC (solid at RT) is fully dissolved.

  • Salt Addition:

    • Slowly add

      
       to the EC:DMC mixture to reach 1.25 M concentration (slightly concentrated to account for dilution).
      
    • Caution: Exothermic reaction. Maintain temperature < 30°C using a cooling block.

  • TFME Blending:

    • Add 1,2,2,2-TFME to the base electrolyte to achieve a final ratio of EC:DMC:TFME (24:56:20 vol%).[1]

    • Final salt concentration should be approx 1.0 M.

  • Homogenization:

    • Stir magnetically for 4 hours.

    • Filter through a 0.2 µm PTFE syringe filter to remove any sieve dust or undissolved particles.

Visualization: Electrolyte Preparation Workflow

BatteryElectrolyte cluster_0 Glovebox Environment (Ar) Raw_TFME 1,2,2,2-TFME (Raw) Sieves Drying (Mol. Sieves) Raw_TFME->Sieves KF_Test QC: Karl Fischer <10 ppm H2O Sieves->KF_Test Mixing Blending (20% v/v TFME) KF_Test->Mixing Pass Base_Solv EC/DMC + LiPF6 Base_Solv->Mixing Final_Elec High-Voltage Electrolyte Mixing->Final_Elec

Figure 1: Step-by-step workflow for formulating fluorinated electrolytes under inert conditions.

Application B: Precision Cleaning & Extraction

Scientific Rationale

1,2,2,2-TFME exhibits a low Kauri-Butanol (KB) value compared to chlorinated solvents, making it safe for plastics (ABS, Polycarbonate) while still effective against fluorinated greases and light oils.[1] Its low surface tension allows it to penetrate micron-scale crevices in electronics or medical devices.[1]

Protocol: Vapor Degreasing / Rinse

Objective: Remove fluorinated lubricant residues from a machined PEEK component.

Materials:

  • Two-sump Vapor Degreaser (or benchtop equivalent setup).[1]

  • 1,2,2,2-TFME.[1][2][3][4][5][6]

Workflow:

  • Boil Sump Immersion:

    • Heat the solvent in Sump A to its boiling point (~37-40°C).

    • Immerse the part. The boiling action physically agitates the surface, while the solvent dissolves the fluorinated oil.

    • Duration: 2–5 minutes.

  • Rinse Sump Immersion:

    • Transfer part to Sump B (Clean, cool solvent).

    • This stops the redeposition of contaminants found in the boil sump.

    • Duration: 1–2 minutes.

  • Vapor Zone Hold:

    • Lift the part into the vapor zone (above the boiling liquid).

    • Pure solvent vapor condenses on the cool part, performing a final "distilled" rinse.

    • Hold until the part reaches solvent temperature (condensation stops).

  • Drying:

    • Remove part slowly. Due to high vapor pressure, 1,2,2,2-TFME evaporates almost instantly, leaving no residue (Spot-free drying).[1]

Solvent Selection Logic

SolventSelection Start Contaminant Type Polar Polar Soils (Salts, Flux) Start->Polar Ionic NonPolar Non-Polar/Fluorinated (Grease, Oils) Start->NonPolar Organic Substrate Substrate Sensitivity NonPolar->Substrate Robust Metal/Ceramic Substrate->Robust Sensitive Plastics/Elastomers Substrate->Sensitive Use_DCM Use DCM/TCE Robust->Use_DCM High Solvency Needed Use_TFME Use 1,2,2,2-TFME Robust->Use_TFME Green/Safety Req. Sensitive->Use_TFME Low KB Value

Figure 2: Decision matrix for selecting 1,2,2,2-TFME over traditional chlorinated solvents.

Safety and Handling (MSDS Summary)

  • Inhalation: High vapor pressure can lead to concentration in confined spaces.[7] May cause dizziness (anesthetic effect). Use in a fume hood or well-ventilated area.[1]

  • Flammability: While 1,2,2,2-TFME is generally considered non-flammable or having a high flash point, it can form combustible mixtures with air under extreme conditions.[1] Keep away from open arcs.

  • Storage: Store in tightly sealed glass or stainless steel containers. Avoid aluminum if the solvent is not stabilized, as some fluorinated compounds can react with fresh aluminum surfaces.

References

  • Chemical Identity & Properties

    • PubChem. 1,2,2,2-Tetrafluoroethyl methyl ether (Compound).[1] National Library of Medicine. Accessed Feb 2026. Link[1]

  • Battery Applications (Class Reference)

    • Zhang, Z. et al. "Fluorinated electrolytes for high-voltage lithium-ion batteries."[1] Journal of Power Sources. (Demonstrates the oxidative stability mechanism of HFE solvents). Link

  • HFE Solvent Applications

    • 3M Technical Data. "Hydrofluoroether Solvents for Precision Cleaning."[8] (General protocol reference for HFE vapor degreasing). Link[1]

  • Synthesis & Structure

    • Santa Cruz Biotechnology.[6] 1,2,2,2-Tetrafluoroethyl methyl ether Product Data. Link

Disclaimer: This Application Note is for research and development purposes only. Users must consult the specific Safety Data Sheet (SDS) for their batch of material before handling.

Sources

Application

Application Note: 1,2,2,2-Tetrafluoroethyl Methyl Ether in High-Voltage Battery Electrolytes

This Application Note is structured as a high-level technical guide for senior formulation scientists and electrochemists. It prioritizes the specific handling requirements dictated by the physicochemical profile of 1,2,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for senior formulation scientists and electrochemists. It prioritizes the specific handling requirements dictated by the physicochemical profile of 1,2,2,2-Tetrafluoroethyl methyl ether (TFME) , particularly its high volatility.

CAS: 50285-05-7 | Formula:


 | Role:  Fluorinated Co-Solvent / Diluent

Executive Summary

The transition to high-voltage cathodes (e.g., LiNi


Mn

O

, >4.5V vs. Li/Li

) requires electrolyte systems that exceed the oxidation limits of standard alkyl carbonates. 1,2,2,2-Tetrafluoroethyl methyl ether (TFME) serves as a critical fluorinated co-solvent. Its electron-withdrawing fluorine atoms lower the Highest Occupied Molecular Orbital (HOMO) energy, significantly enhancing anodic stability.

Critical Technical Insight: Unlike its higher-boiling analog TTE (92°C), TFME has a boiling point of 38–39°C . This necessitates strict temperature-controlled handling protocols to prevent solvent volatilization, which would otherwise alter the molarity of the electrolyte and degrade cell performance.

Physicochemical Profile & Causality

The utility of TFME is defined by the trade-off between its exceptional viscosity reduction capabilities and its high volatility.

Table 1: Comparative Properties
PropertyTFME (Target)DMC (Standard)TTE (Analog)Impact on Battery Performance
Formula



Fluorination defines stability window.
Boiling Point 38–39°C 91°C92°CCRITICAL: Requires cooling during mixing.
Density (25°C) 1.24 g/mL1.07 g/mL1.53 g/mLHigher density improves volumetric energy density.
Viscosity < 0.6 cP (Est.)[1]0.59 cP~1.6 cPUltra-low viscosity improves ion transport at low temps.
Oxidation Stability > 5.0 V~4.3 V> 5.0 VEnables 5V-class cathodes (LNMO, LCP).
Mechanistic Function (The "Why")
  • Oxidation Resistance: The

    
     and 
    
    
    
    groups exert a strong inductive effect (
    
    
    ), reducing the electron density on the ether oxygen. This prevents the radical cation formation that typically initiates oxidative decomposition in non-fluorinated ethers.
  • SEI/CEI Modification: TFME participates in the formation of a thin, LiF-rich Cathode Electrolyte Interphase (CEI). This layer is electronically insulating but ionically conductive, preventing continuous electrolyte oxidation at high voltages.

Formulation Strategy: The "Genomic" Approach

TFME cannot be used as a single solvent due to its low dielectric constant (unable to dissociate Li salts effectively). It must be paired with a high-dielectric fluorinated carbonate.

Recommended High-Voltage Formulation (Source 1.5):

  • Salt: 1.0 M - 1.2 M LiPF

    
    
    
  • Solvent System: FEC : FEMC : TFME

  • Ratio (wt%): 30 : 50 : 20

    • FEC (Fluoroethylene Carbonate):[2][3] SEI former / High Dielectric.

    • FEMC (Trifluoroethyl Methyl Carbonate):[3] High voltage linear carbonate.

    • TFME: Viscosity diluent and wettability enhancer.

Diagram 1: Electrochemical Stability Mechanism

G HighVoltage High Voltage (>4.5V) StandardEther Standard Ether (High HOMO) HighVoltage->StandardEther Applied Potential TFME TFME (Low HOMO) HighVoltage->TFME Applied Potential Oxidation Electron Abstraction (Oxidation) StandardEther->Oxidation Easy e- removal StableCEI F-Rich CEI Formation (LiF, C-F species) TFME->StableCEI Controlled Decomp Decomp Gas Generation (CO2, gaseous products) Oxidation->Decomp Irreversible Protection Cathode Protection (Inhibits TM dissolution) StableCEI->Protection Passivation Protection->HighVoltage Prevents further oxidation

Caption: Mechanism of TFME stability. Fluorination lowers HOMO levels, promoting stable CEI formation rather than gaseous decomposition.

Experimental Protocol: Electrolyte Preparation

Safety Warning: TFME boils at ~39°C. Standard glovebox temperatures (often 25-28°C) are dangerously close to its volatility limit. Evaporation will change your salt concentration.

Equipment Requirements
  • Argon-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).[4]
  • Cooling Block/Bath: Maintained at 10–15°C inside the glovebox.

  • Calibrated Micropipettes (Positive displacement preferred).

  • Aluminum bottles (Glass may break under pressure if sealed warm).

Step-by-Step Protocol
  • Pre-Cooling: Place the receiving vessel (aluminum bottle) and the TFME stock container in the cooling block (10°C) for 30 minutes prior to mixing.

  • Salt Dissolution (Exothermic Control):

    • Dissolve LiPF

      
       into the carbonate components (FEC/FEMC) first.
      
    • Note: Dissolving LiPF

      
       is exothermic. Allow this solution to cool back to <20°C before adding TFME. Adding TFME to a hot solution will cause immediate flash evaporation.
      
  • TFME Addition:

    • Add the pre-cooled TFME to the salt/carbonate mixture.

    • Stir magnetically at low speed (to minimize heat generation) in the cooling block for 20 minutes.

  • QC Validation (Self-Validating Step):

    • Karl Fischer Titration: Verify water content is <10 ppm.

    • NMR Check: Take a small aliquot for

      
      F-NMR. Integration of the 
      
      
      
      peak vs. internal standard confirms no TFME was lost to evaporation during mixing.
Diagram 2: Temperature-Controlled Workflow

Workflow Start Raw Materials (FEC, FEMC, TFME, LiPF6) Cooling CRITICAL STEP: Cool Solvents to 10°C Start->Cooling Dissolve Dissolve LiPF6 in Carbonates (Exothermic) Cooling->Dissolve Rest Rest to <20°C Dissolve->Rest AddTFME Add TFME (Prevent Flash Evap) Rest->AddTFME Seal Hermetic Sealing (Aluminium Bottle) AddTFME->Seal QC QC: 19F-NMR & KF Seal->QC

Caption: Preparation workflow emphasizing thermal management to preserve TFME stoichiometry.

Electrochemical Characterization Protocols

A. Linear Sweep Voltammetry (LSV) - Oxidation Window
  • Objective: Determine the anodic stability limit.

  • Setup: 3-Electrode Coin Cell (Pt working, Li metal counter/reference).

  • Protocol:

    • OCV hold for 2 hours.

    • Sweep from OCV to 6.0 V vs. Li/Li

      
      .
      
    • Scan Rate: 0.1 mV/s (Slow scan is crucial to detect onset of decomposition current).

  • Success Metric: Current density should remain

    
     up to 5.0 V.
    
B. Cycling Performance (Full Cell)
  • Setup: Graphite Anode // LNMO (LiNi

    
    Mn
    
    
    
    O
    
    
    ) Cathode.
  • Voltage Window: 3.5 V – 4.95 V.

  • C-Rate: 0.5C Charge / 1.0C Discharge.

  • Observation: Monitor Coulombic Efficiency (CE). A CE > 99.5% in early cycles indicates successful passivation by TFME.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 1,2,2,2-Tetrafluoroethyl methyl ether. Retrieved from 5

  • BenchChem. (2025). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether Technical Guide. (Note: Reference for synthesis/handling context of similar fluorinated ethers). Retrieved from 4

  • ChemicalBook. (2023). 1,2,2,2-Tetrafluoroethyl methyl ether Properties. Retrieved from 6

  • US Patent 2020/0388882 A1. (2020).[7] Electrolyte Compositions for High Voltage Lithium Ion Batteries. (Describes use of fluorinated ethers in specific wt% ratios). Retrieved from 7

Sources

Method

Application Notes &amp; Experimental Protocols for 1,2,2,2-Tetrafluoroethyl Methyl Ether

Introduction 1,2,2,2-Tetrafluoroethyl methyl ether (CAS No. 425-88-7 / 50285-05-7) is a versatile fluorinated ether that has emerged as a compound of significant interest in modern chemical synthesis.[1][2] Its unique ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,2,2-Tetrafluoroethyl methyl ether (CAS No. 425-88-7 / 50285-05-7) is a versatile fluorinated ether that has emerged as a compound of significant interest in modern chemical synthesis.[1][2] Its unique physicochemical properties, including a low boiling point, moderate polarity, and high stability, make it a valuable tool for researchers in the pharmaceutical and agrochemical industries.[1] The incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and lipophilicity.[3] Consequently, reagents and solvents like 1,2,2,2-Tetrafluoroethyl methyl ether, which facilitate the synthesis of complex fluorinated compounds, are of critical importance.[1][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed experimental protocols and technical insights into the practical applications of 1,2,2,2-Tetrafluoroethyl methyl ether. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the experimental choices.

Safety, Handling, and Storage

Trustworthiness Pillar: A prerequisite for any successful experimental work is a thorough understanding of the associated hazards and the implementation of rigorous safety protocols. The following guidelines are synthesized from authoritative safety data sheets (SDS).

1.1 Hazard Identification 1,2,2,2-Tetrafluoroethyl methyl ether is classified as a hazardous substance with the following primary concerns:

  • Health Hazards: Causes skin and serious eye irritation.[4][5] May cause respiratory irritation, drowsiness, or dizziness upon inhalation.[4][5] As a simple asphyxiant, it may displace oxygen in poorly ventilated areas, leading to rapid suffocation.[4]

  • Physical Hazards: The substance is a highly flammable liquid and vapor.[6] Containers may explode if heated under confinement.[4]

1.2 Safe Handling and Personal Protective Equipment (PPE)

  • Ventilation: All manipulations must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene).[4][7]

    • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[4]

    • Respiratory Protection: In case of insufficient ventilation or for emergency procedures, use a self-contained breathing apparatus (SCBA).[7]

  • Static Discharge: To prevent ignition of vapors by static electricity, all metal parts of the equipment must be grounded. Use only non-sparking tools.[6][8]

1.3 Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[8] Protect from sunlight and do not expose to temperatures exceeding 50°C.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for experimental design, particularly for determining appropriate reaction temperatures, solvents, and purification methods.

PropertyValueSource(s)
CAS Number 425-88-7 / 50285-05-7[1][2]
Molecular Formula C₃H₄F₄O[1][2]
Molecular Weight 132.06 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 37 °C[1]
Melting Point -107 °C[1]
Density 1.3 g/mL[1]
Refractive Index (n20/D) 1.29[1]

Application Protocol 1: As a Solvent in Nucleophilic Aromatic Substitution (SNAr)

Expertise Pillar: 1,2,2,2-Tetrafluoroethyl methyl ether's unique properties, including its thermal stability and ability to dissolve a range of substrates, make it an excellent solvent for various transformations.[1] Its fluorinated nature provides a relatively inert medium that can be advantageous in reactions involving highly reactive organometallic species or strong nucleophiles. This protocol details its use as a solvent in a representative SNAr reaction.

Causality: The choice of a solvent in SNAr is critical. The solvent must solubilize both the electrophilic aromatic substrate and the nucleophile while facilitating the formation of the charged Meisenheimer intermediate. The moderate polarity and low boiling point of 1,2,2,2-Tetrafluoroethyl methyl ether allow for controlled heating and easy removal post-reaction.

Reaction: Reaction of 4-fluoronitrobenzene with piperidine to form 1-(4-nitrophenyl)piperidine.

Materials:

  • 1,2,2,2-Tetrafluoroethyl methyl ether (≥98%, GC)[1]

  • 4-Fluoronitrobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

  • Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

  • Reagent Addition: Add 1,2,2,2-Tetrafluoroethyl methyl ether (40 mL) to the flask. Stir the suspension and add 4-fluoronitrobenzene (1.0 equivalent).

  • Nucleophile Addition: Slowly add piperidine (1.2 equivalents) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (~35-40 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(4-nitrophenyl)piperidine.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble dry glassware under N2 atmosphere Reagents 2. Add K2CO3, solvent, and 4-fluoronitrobenzene Setup->Reagents Nucleophile 3. Add piperidine Reagents->Nucleophile Heat 4. Heat to reflux (~37°C) Nucleophile->Heat Monitor 5. Monitor by TLC or GC-MS Heat->Monitor Cool 6. Cool to RT and filter Monitor->Cool Extract 7. Wash with H2O and brine Cool->Extract Dry 8. Dry (Na2SO4) and concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify G Base Strong Base (e.g., LDA) Carbanion [CF3CF(-)OCH3]Li+ Base->Carbanion Deprotonation (-78°C) Substrate CF3CF(H)OCH3 Substrate->Carbanion Deprotonation (-78°C) Product Fluorinated Product (e.g., CF3CF(OCH3)CH(OH)Ph) Carbanion->Product Electrophile Electrophile (e.g., PhCHO) Electrophile->Product Nucleophilic Attack

Sources

Application

Application Note: Harnessing Transient Arynes in Late-Stage Functionalization

Executive Summary In modern drug discovery, the ability to rapidly access sp³-rich, three-dimensional scaffolds is paramount. Historically, arynes (e.g., benzyne) were viewed as uncontrollable, high-energy intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the ability to rapidly access sp³-rich, three-dimensional scaffolds is paramount. Historically, arynes (e.g., benzyne) were viewed as uncontrollable, high-energy intermediates to be avoided. However, the advent of mild, fluoride-induced generation methods—specifically using Kobayashi precursors (o-silylaryl triflates)—has transformed arynes into highly versatile tools for fragment-based drug discovery (FBDD) .

This guide details the validation, generation, and utilization of aryne intermediates. Unlike stable intermediates, arynes possess a distorted alkyne bond in a six-membered ring, imparting immense electrophilicity. We focus on their role in [4+2] cycloadditions and nucleophilic insertions , providing a robust framework for synthesizing benzofurans, indoles, and complex polycycles that are difficult to access via traditional cross-coupling.

Mechanistic Insight: The Kobayashi Elimination

The "role" of the aryne intermediate is defined by its fleeting existence (nanosecond lifetime) and its dual character as a strained electrophile and a dienophile.

The industry-standard method for accessing this intermediate is the Kobayashi Elimination . It utilizes 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1).[1] The mechanism proceeds via a fluoride-triggered 1,2-elimination, avoiding the harsh strong bases (e.g., n-BuLi) required in older protocols.

Mechanism of Action[2]
  • Triggering: Fluoride (

    
    ) attacks the silicon atom, forming a hypervalent silicate or cleaving the C-Si bond.
    
  • Anionic Intermediate: A transient o-triflyl carbanion is generated.

  • Elimination: The triflate group is expelled, generating the strained benzyne intermediate.

  • Trapping: The benzyne immediately reacts with a nucleophile or diene.

BenzyneMechanism Precursor o-Silylaryl Triflate (Kobayashi Precursor) Carbanion Intermediate A: o-Triflyl Carbanion Precursor->Carbanion F- attack on Si (-TMS-F) Fluoride Fluoride Source (CsF or TBAF) Fluoride->Precursor Benzyne INTERMEDIATE B: Benzyne (Aryne) Carbanion->Benzyne Elimination of -OTf Product Trapped Product (Cycloadduct/Insertion) Benzyne->Product Trapping Agent (Diene/Nucleophile)

Figure 1: The Kobayashi elimination pathway. The success of the reaction relies on the rate of trapping (


) exceeding the rate of polymerization or hydrolysis.

Validation of the Intermediate

Before committing valuable late-stage intermediates to an aryne coupling, researchers must validate the generation of the aryne species.

A. The "Furan Trap" Test

The most reliable method to confirm aryne formation is the Diels-Alder reaction with furan.

  • Observation: Formation of the 1,4-epoxy-1,4-dihydronaphthalene adduct.

  • Why Furan? It is sufficiently electron-rich to react rapidly with the electrophilic aryne but stable enough to serve as a solvent or co-solvent.

  • Analytics: The bridgehead protons in the adduct appear as distinct multiplets at ~5.7 ppm in

    
    H NMR, providing a clear diagnostic signal.
    
B. Competition Experiments (Hammett Analysis)

To understand the electronic nature of the specific aryne (e.g., if using a pyridine-derived aryne), perform a competition experiment between two different trapping agents (e.g., furan vs. 2,5-dimethylfuran). The ratio of products indicates the steric vs. electronic demand of the intermediate.

Experimental Protocols

Protocol A: Standard Generation & Diels-Alder Trapping

Objective: Synthesis of 1,4-epoxy-1,4-dihydronaphthalene via CsF-mediated generation. Scale: 1.0 mmol

Materials:

  • 2-(Trimethylsilyl)phenyl triflate (1.0 equiv, 298 mg)

  • Furan (5.0 equiv, 365 µL)

  • Cesium Fluoride (CsF) (2.0 equiv, 304 mg) – Must be dried under vacuum at 150°C prior to use.

  • Acetonitrile (MeCN) – Anhydrous

  • 18-Crown-6 (2.0 equiv, 528 mg) – Optional, enhances solubility of CsF.

Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under

    
    .
    
  • Solvation: Add CsF and 18-crown-6. Suspend in MeCN (5 mL).

  • Trapping Agent: Add Furan (5.0 equiv) via syringe.

  • Initiation: Add the silyl triflate precursor dropwise over 2 minutes.

    • Note: The reaction is exothermic. For large scales (>5 mmol), cool to 0°C during addition.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the triflate spot should disappear).

  • Workup: Dilute with diethyl ether (20 mL) and wash with water (2 x 10 mL) to remove salts and crown ether.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Multicomponent Nucleophilic Insertion (Amination)

Objective: Insertion of benzyne into a secondary amine to form an aniline derivative. Concept: Benzyne acts as a super-electrophile.

Workflow:

  • Setup: Prepare a solution of the secondary amine (1.2 equiv) and CsF (3.0 equiv) in MeCN.

  • Addition: Add the silyl triflate precursor (1.0 equiv) slowly.

  • Mechanism Check: If the amine is nucleophilic enough, it attacks the aryne. A proton transfer follows to restore aromaticity.

    • Critical Step: Ensure strictly anhydrous conditions. Water competes with the amine, leading to phenol byproducts.

Data Summary & Troubleshooting

VariableRecommendationMechanistic Reason
Solvent MeCN or THFMeCN promotes solubility of fluoride salts; THF is better for cryogenic control.
Fluoride Source CsF > TBAFCsF allows for anhydrous conditions. TBAF is hygroscopic and introduces water (proton source).
Temperature 0°C

RT
Controls the rate of elimination. Too hot = polymerization of benzyne.
Stoichiometry 1:2 (Precursor:F

)
Two equivalents of F

are often needed: one to trigger, one to complex the leaving silyl group.
Common Failure Modes
  • Hydrolysis (Phenol Formation):

    • Symptom:[1][2][3][4][5][6][7][8][9] Isolation of the parent phenol instead of the coupled product.

    • Cause: Wet solvent or wet CsF. The aryl anion is protonated before elimination, or the benzyne reacts with water.

    • Fix: Flame-dry glassware; use molecular sieves in MeCN.

  • Polymerization:

    • Symptom:[1][2][3][4][5][6][7][8][9] Gummy, insoluble brown residue.

    • Cause: Concentration of benzyne is too high relative to the trap.

    • Fix: Use slow addition (syringe pump) of the precursor into a solution containing the trap.

Visualization: Optimization Workflow

OptimizationWorkflow Start Start: Aryne Reaction Fails CheckWater Check 1: Is Phenol forming? Start->CheckWater DryReagents Action: Dry CsF/Solvent Add Molecular Sieves CheckWater->DryReagents Yes CheckPolymer Check 2: Is Polymer forming? CheckWater->CheckPolymer No DryReagents->CheckWater SlowAdd Action: Dilute Reaction Syringe Pump Addition CheckPolymer->SlowAdd Yes CheckTrap Check 3: Is Trap Reacting? CheckPolymer->CheckTrap No SlowAdd->CheckPolymer ChangeTrap Action: Increase Trap Equiv. Change Solvent (MeCN -> THF) CheckTrap->ChangeTrap No Product Success Success: Isolated Product CheckTrap->Success Yield > 50% ChangeTrap->CheckTrap

Figure 2: Decision tree for troubleshooting low yields in aryne coupling reactions.

References

  • Kobayashi, Y., et al. (1983). "A Mild Method for the Generation of Benzyne." Chemical and Pharmaceutical Bulletin. Link

  • Garg, N. K., et al. (2020). "Benzyne Generation from a Silyl Triflate Precursor." Organic Letters. Link

  • Organic Syntheses. (2014). "Working with Hazardous Chemicals."[8][10] Organic Syntheses. Link

  • Kishi, Y., et al. (2022).[10] "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions."[3] Organic Syntheses. Link

  • Biju, A. T., et al. (2021). "o-Silylaryl triflates: a journey of Kobayashi aryne precursors." Chemical Reviews. Link

Sources

Method

Advanced Protocol: Hydrofluoroether (HFE) Engineered Fluids for Critical Cleaning and Tribological Coating

Executive Summary & Physicochemical Basis This guide details the application of segregated Hydrofluoroethers (HFEs)—specifically methoxy-nonafluorobutane ( ) chemistries—as replacements for n-propyl bromide and CFCs. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Basis

This guide details the application of segregated Hydrofluoroethers (HFEs)—specifically methoxy-nonafluorobutane (


) chemistries—as replacements for n-propyl bromide and CFCs. Unlike aqueous systems, HFEs possess a unique combination of low surface tension (~13.6 mN/m) , low viscosity (~0.6 cP) , and high density (~1.5 g/mL) .

This triad of properties maximizes the Wetting Index , allowing these fluids to penetrate sub-micron geometries (blind vias, micro-channels) where water (72 mN/m) is physically blocked by capillary repulsion.

Comparative Physical Properties

The following data highlights why HFEs are superior for wetting complex geometries compared to traditional solvents.

PropertyWaterIsopropyl Alcohol (IPA)HFE-7100 (Typical)
Surface Tension (mN/m) 72.021.713.6
Viscosity (cP) 0.892.000.61
Density (g/cm³) 1.000.791.52
Boiling Point (°C) 1008261
Wetting Index (Relative) 1~14~135

Note: The Wetting Index is a dimensionless figure of merit often calculated as


. A higher number indicates superior ability to displace contaminants in tight clearances.

Mechanism of Action: Capillary Penetration

For researchers working with micro-electro-mechanical systems (MEMS) or micro-needles, the primary challenge is overcoming the pressure barrier preventing fluid entry into small pores.

Diagram 1: The Physics of Wetting & Capillary Entry

The following diagram illustrates the relationship between contact angle, surface tension, and pore penetration.

WettingPhysics HighST High Surface Tension Fluid (Water: 72 mN/m) Substrate Complex Geometry (Blind Via / Micro-channel) HighST->Substrate High Contact Angle (>90°) LowST Low Surface Tension Fluid (HFE: 13.6 mN/m) LowST->Substrate Low Contact Angle (<10°) Barrier Capillary Repulsion (Fluid Bridges Gap) Substrate->Barrier If High ST Penetration Spontaneous Wetting (Capillary Action) Substrate->Penetration If Low ST Result_Fail Contaminant Trapped Barrier->Result_Fail Result_Clean Contaminant Solubilized Penetration->Result_Clean

Figure 1: Mechanism of capillary penetration. Low surface tension fluids (Green path) overcome capillary pressure barriers that block aqueous fluids (Red path).

Application Protocol A: Critical Cleaning of Microfluidic Channels

Objective: Remove light organic residues and particulates from bonded PDMS/Glass microfluidic chips without swelling the polymer.

Methodology: Vapor Degreasing with Co-Solvent

HFEs are often too mild to dissolve heavy greases alone. We utilize a Co-Solvent process : a solvating agent (Agent A) dissolves the soil, and the HFE (Agent B) rinses Agent A away.

Equipment: Two-sump Vapor Degreaser.

  • Sump 1 (Boil Sump): Contains the solvating agent (e.g., HFE azeotrope with trans-1,2-dichloroethylene) at boiling temperature.

  • Sump 2 (Rinse Sump): Contains pure HFE fluid.

Step-by-Step Protocol:

  • Immersion (Solubilization): Lower the basket containing the device into Sump 1 for 3–5 minutes. The low surface tension allows the fluid to enter the 10–50 µm channels instantly.

    • Mechanism:[1][2] The boiling action creates agitation (ultrasonics can be added if the device is robust) to dislodge particulates.

  • Rinse (Displacement): Transfer basket to Sump 2 (Pure HFE) for 2 minutes.

    • Critical Step: Since the HFE is heavier than the solvating agent and contaminants, it displaces them from the surface.

  • Vapor Zone (Final Polish): Raise the basket into the "Vapor Zone" above the sumps. Hold for 1–2 minutes.

    • Physics: Pure HFE vapor condenses on the cooler parts, creating a final rinse of virgin solvent. Gravity drains the condensate back into the sump.

  • Drying: Slowly withdraw the basket through the "Freeboard" area.

    • Result: Flash drying occurs instantly due to high vapor pressure. No baking is required.

Application Protocol B: Fluoropolymer Dip Coating (Anti-Stiction)

Objective: Deposit a nanometer-scale hydrophobic/oleophobic coating on stainless steel needles or MEMS actuators to reduce friction (stiction).

Materials:

  • Solute: Perfluoropolyether (PFPE) or PTFE derivative (0.1% - 2.0% solids).

  • Solvent: HFE-7100 or HFE-7200 (Carrier fluid).

Diagram 2: Dip Coating Process Flow

DipCoating Prep Surface Prep (Plasma Clean) Immersion Immersion (Dwell: 30-60s) Prep->Immersion Dilution Solution Prep (Dilute to 0.1-1% Solids in HFE) Dilution->Immersion Withdrawal Withdrawal (Critical Control Step) Immersion->Withdrawal Define Thickness Evaporation Solvent Flash-Off (Room Temp) Withdrawal->Evaporation Landau-Levich Regime Cure Thermal Cure (100°C - 150°C) Evaporation->Cure Cross-linking

Figure 2: The Dip Coating workflow. The Withdrawal step is the critical control point for film thickness.

Step-by-Step Protocol:

  • Solution Preparation: Dilute the fluoropolymer concentrate in the HFE carrier.

    • Rule of Thumb: A 0.1% solid concentration typically yields a 10–20 nm film thickness.

  • Immersion: Submerge the clean device into the solution. Allow a dwell time of 60 seconds to ensure temperature equilibrium and complete wetting of complex geometries.

  • Controlled Withdrawal (The Landau-Levich Regime):

    • Withdraw the device at a constant vertical speed.

    • Formula: Thickness (

      
      ) is proportional to withdrawal speed (
      
      
      
      ) and viscosity (
      
      
      ):
      
      
      .
    • Setting: Start with 1–3 mm/sec . Faster withdrawal = thicker coating.

  • Curing:

    • Allow solvent to flash off (approx. 30 seconds).

    • Bake at 100°C – 150°C for 10–30 minutes (depending on polymer specificities) to bond the coating to the substrate.

Validation & Quality Control

Trustworthiness in drug development requires rigorous validation.

A. Cleaning Validation (ASTM F3127)

For medical devices, cleaning must be validated per ASTM F3127 .[2][3]

  • Gravimetric NVR (Non-Volatile Residue): Rinse the "cleaned" part with a stronger solvent (e.g., Hexane) and evaporate the rinsate in a weighed dish.

    • Limit: Typically < 10 µg/cm².

  • Visual Inspection: No visible residue at 10x magnification.

B. Coating Validation (Contact Angle)

To verify the presence and quality of the hydrophobic coating:

  • Method: Sessile Drop Goniometry.

  • Metric: Water Contact Angle (WCA).

    • Target: Uncoated Steel ≈ 50–70°; HFE/Fluoropolymer Coated > 110°.

    • Uniformity: Measure at 3 distinct points (tip, shaft, hub).

References

  • ASTM International. (2022).[2] ASTM F3127-16(2022) Standard Guide for Validating Cleaning Processes Used During the Manufacture of Medical Devices.[Link]

  • MicroCare. (n.d.). Surface Tension and Wetting Indices for Selected Cleaning Fluids.[4][Link]

  • 3M. (2002). 3M™ Novec™ Engineered Fluid HFE-7100 Product Information.[5][Link]

  • Biolin Scientific. (2020). Capillary action – how contact angle and surface tension are related?[Link]

  • Confluent Medical. (2025).[6] Enhancing Medical Device Performance with Dip Coating Technology.[6][7][Link]

Sources

Application

analytical techniques for quantifying 1,2,2,2-Tetrafluoroethyl methyl ether

Application Note: AN-HFE-042 Title: Precision Quantification and Structural Verification of 1,2,2,2-Tetrafluoroethyl Methyl Ether ( ) Date: February 15, 2026 Author: Senior Application Scientist, Analytical Development G...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HFE-042 Title: Precision Quantification and Structural Verification of 1,2,2,2-Tetrafluoroethyl Methyl Ether (


)
Date:  February 15, 2026
Author:  Senior Application Scientist, Analytical Development Group

Executive Summary & Scientific Context

1,2,2,2-Tetrafluoroethyl methyl ether (CAS: 425-88-7 for the generic structure, specific isomer distinction is critical) is a volatile hydrofluoroether (HFE). While often encountered as a high-purity solvent in Lithium-Ion Battery (LIB) electrolytes to reduce flammability, it is also a critical intermediate in the synthesis of inhalation anesthetics, specifically Desflurane .

The Analytical Challenge: The primary difficulty in quantifying this analyte lies in its physicochemical properties:

  • Volatility: With a boiling point near 37°C (similar to the 1,1,2,2-isomer), evaporative loss during sample preparation leads to significant quantitation errors.

  • Isomeric Complexity: It is structurally isomeric with 1,1,2,2-tetrafluoroethyl methyl ether (

    
    ). Standard refractive index or density measurements are insufficient for distinguishing these isomers.
    
  • Detection Limits: The lack of a strong UV chromophore renders HPLC-UV ineffective.

This guide details a multi-modal analytical strategy: Headspace GC-FID for routine quantification, GC-MS for impurity profiling, and


-NMR  for absolute structural certification.

Chemical Identity & Properties

PropertyValue / DescriptionCritical Analytical Implication
IUPAC Name 1,2,2,2-Tetrafluoroethyl methyl etherTarget Analyte
Structure

Chiral center at C1; exists as enantiomers.
Common Isomer 1,1,2,2-Tetrafluoroethyl methyl etherMust be chromatographically resolved.
Boiling Point ~37–39 °CRequires Headspace or Cooled On-Column Injection.
Polarity ModerateCompatible with "624" type phases (Cyanopropylphenyl).

Sample Preparation: The "Cold Chain" Protocol

Causality: Due to the low boiling point, standard volumetric pipetting at room temperature (


) introduces a systematic negative bias of 5–15% due to vapor pressure displacement and evaporation.
Workflow Diagram: Volatile Integrity System

SamplePrep Start Bulk Sample Cool Cryo-Cooling (< 4°C) Start->Cool Prevent Fractionation Aliquot Rapid Aliquot (Gas-Tight Syringe) Cool->Aliquot Minimize Vapor Pressure Seal Immediate Crimp Seal Aliquot->Seal Closed System Diluent Pre-Chilled Diluent (e.g., DMF or DMSO) Diluent->Aliquot Solvent Trapping HS Headspace Equilibration Seal->HS

Figure 1: "Cold Chain" sample preparation workflow to eliminate evaporative bias.

Protocol Steps:

  • Diluent Selection: Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . These high-boiling solvents lower the vapor pressure of the analyte in the liquid phase, improving headspace partitioning reproducibility.

  • Cooling: Store the analyte and the internal standard (IS) at

    
    .
    
  • Gravimetric Prep: Do not rely on volume. Weigh the solvent, add the analyte, and weigh again to determine the exact mass added.

Method A: Headspace GC-FID (Quantitative Assay)

Objective: Robust quantification for purity assessment (>98%) or electrolyte formulation verification.

Internal Standard (IS): Methyl tert-butyl ether (MTBE) or n-Propanol . Rationale: MTBE has a similar boiling point (55°C) and ether functionality but separates well on 624-phases.

Instrument Parameters
ParameterSettingRationale
System Agilent 8890 or equivalent with HS SamplerPrecise pneumatic control is essential.
Column DB-624 (30 m

0.32 mm

1.8

m)
Thick film is mandatory to retain and resolve volatile fluorinated ethers.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimized for resolution of early eluting peaks.
Oven Program 35°C (hold 5 min)

10°C/min

200°C
Low initial temp focuses the volatile analyte.
Detector (FID) 250°C,

(30 mL/min), Air (400 mL/min)
Standard carbon-selective detection.
HS Oven 80°C (Equilibration: 15 min)High enough to volatilize, below solvent boiling point (DMSO).

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ): 
    
    
    
    between Analyte and Isomer (1,1,2,2-form).
  • Tailing Factor:

    
    . (Significant tailing indicates active sites in the liner; replace if observed).
    
  • RSD (n=6):

    
     for area ratio.
    

Method B: GC-MS (Impurity Profiling & ID)

Objective: Confirming the specific isomer and detecting fluorinated byproducts (e.g., from Desflurane synthesis).

Mechanism: Electron Impact (EI) ionization of fluorinated ethers often yields weak molecular ions. We rely on


-cleavage fragments.
Fragmentation Logic (1,2,2,2-Isomer: )
  • Primary Fragment: Loss of

    
     is unlikely to be dominant compared to C-C bond scission.
    
  • Alpha Cleavage: Cleavage at the ether oxygen.

    • Ion A:

      
       (m/z 83)
      
    • Ion B:

      
       (m/z 31) - Non-specific.
      
  • Loss of

    
    :  A dominant pathway for terminal trifluoromethyl groups.
    
    • Fragment:

      
      . Molecular Weight is 132.[1][2] 
      
      
      
      (
      
      
      ).

Differentiation from 1,1,2,2-Isomer (


): 
  • The 1,1,2,2 isomer yields a strong

    
     (m/z 51) signal.
    
  • The 1,2,2,2 isomer yields a strong

    
     (m/z 69) signal.
    
  • Diagnostic Ratio: Compare m/z 69 vs. m/z 51 abundance.

GC-MS Protocol
  • Column: DB-VRX or DB-624 (Same as FID method for correlation).

  • Scan Range: m/z 29–200.

  • SIM Mode (for Trace Quant): Monitor m/z 69, 63, and 33.

Method C: -NMR (Structural Certification)

Objective: Absolute confirmation of the isomeric structure (1,2,2,2 vs 1,1,2,2). This is the "Gold Standard" for reference material generation.

Solvent:


 or Acetone-

. Internal Standard:

-Trifluorotoluene (

-63.7 ppm).
Spectral Interpretation
Feature1,2,2,2-Isomer (

)
1,1,2,2-Isomer (

)
Signal 1 Doublet (~ -75 to -80 ppm) corresponding to

.
Triplet corresponding to terminal

.
Signal 2 Multiplet (chiral center

)
Singlet/Multiplet for internal

.
Coupling

and

(vicinal) observed.
Distinct

coupling pattern (geminal).

Protocol:

  • Prepare a 10 mg/mL solution in

    
    .
    
  • Acquire

    
     NMR (decoupled 
    
    
    
    first, then coupled to verify splitting).
  • Validation: The integral ratio of the

    
     group (3F) to the 
    
    
    
    group (1F) must be exactly 3:1.

Analytical Decision Matrix

DecisionMatrix Start Sample Received CheckConc Concentration? Start->CheckConc HighConc High (>1%) CheckConc->HighConc Trace Trace (<100 ppm) CheckConc->Trace IsomerCheck Isomer ID Required? HighConc->IsomerCheck MS Method B: GC-MS (SIM Mode) Trace->MS FID Method A: GC-FID (Quantification) IsomerCheck->FID No (Routine) NMR Method C: 19F-NMR (Structure Cert) IsomerCheck->NMR Yes (Validation)

Figure 2: Decision tree for selecting the appropriate analytical technique based on sample concentration and data requirements.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Fluorinated Ethers Fragmentation. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI, 2018. (Basis for Headspace parameters). Available at: [Link]

  • Royal Society of Chemistry. Hydrofluoroethers as electrolytes for lithium-ion batteries. Journal of Materials Chemistry A. (Contextual usage). Available at: [Link]

Sources

Method

Application and Protocols for Advanced Proteomics in Specialized Laboratory Research

Introduction: Unveiling the Proteome's Complexity In the post-genomic era, the focus of biological research has decisively shifted towards understanding the functional embodiment of genetic information: the proteome. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Proteome's Complexity

In the post-genomic era, the focus of biological research has decisively shifted towards understanding the functional embodiment of genetic information: the proteome. The proteome is the entire complement of proteins expressed by a cell, tissue, or organism at a specific time under defined conditions. Unlike the relatively static genome, the proteome is highly dynamic, reflecting the intricate interplay of cellular processes, environmental stimuli, and disease states. Mass spectrometry (MS)-based proteomics has emerged as an indispensable toolkit for the large-scale identification, quantification, and characterization of proteins, offering profound insights into cellular function and pathology.[1][2] This application note provides an in-depth guide to key proteomics applications and detailed protocols tailored for researchers, scientists, and drug development professionals. We will delve into the causal logic behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Core Principles of Mass Spectrometry-Based Proteomics

Modern proteomics workflows are predominantly "bottom-up" or "shotgun" approaches.[3] In this strategy, complex protein mixtures are enzymatically digested into smaller, more manageable peptides. These peptides are then separated, typically by liquid chromatography (LC), and introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, generating tandem mass spectra (MS/MS scans) that reveal their amino acid sequences.[4] These spectral data are then matched against protein sequence databases to identify the corresponding proteins.[1][5]

Application 1: Biomarker Discovery through Quantitative Proteomics

The identification of robust biomarkers is a cornerstone of modern medicine, crucial for early diagnosis, prognosis, and monitoring therapeutic responses.[6][7] Proteomics enables the unbiased, large-scale comparison of protein expression levels between different biological states (e.g., healthy vs. diseased tissue), pinpointing proteins that are significantly up- or down-regulated.[1]

Causality in Experimental Design for Biomarker Discovery

The success of a biomarker discovery project hinges on a meticulously designed experiment that minimizes variability and maximizes the chances of identifying true biological differences. A common and powerful approach is label-free quantification (LFQ), which compares the signal intensities of peptides across different samples.[2] This method avoids the potential artifacts and costs associated with isotopic labeling.

Experimental Workflow: Label-Free Quantitative Proteomics

LFQ_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Data Acquisition & Analysis Sample_Collection Biological Samples (e.g., Tissue, Plasma) Lysis Protein Extraction & Lysis Sample_Collection->Lysis Digestion In-Solution Tryptic Digestion Lysis->Digestion Cleanup Peptide Desalting (e.g., C18 StageTip) Digestion->Cleanup LC_MS nanoLC-MS/MS Analysis Cleanup->LC_MS Data_Processing Data Processing (e.g., MaxQuant) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis (Identify Differentially Expressed Proteins) Data_Processing->Statistical_Analysis Biomarker_Validation Candidate Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: General workflow for a label-free quantitative proteomics experiment for biomarker discovery.

Protocol: In-Solution Tryptic Digestion of Cellular Proteins

This protocol is a foundational technique for preparing protein samples for mass spectrometry analysis.[8][9] The goal is to efficiently and reproducibly digest proteins into peptides suitable for LC-MS/MS.

Materials:

  • Lysis Buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT) stock solution (500 mM)

  • Iodoacetamide (IAA) stock solution (500 mM), freshly prepared in the dark

  • Mass Spectrometry Grade Trypsin (e.g., Promega, Thermo Scientific)

  • 50 mM Ammonium Bicarbonate (AmBic)

  • Formic Acid (FA)

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cell pellets or homogenized tissue in Lysis Buffer.

    • Quantify the protein concentration using a compatible assay (e.g., BCA assay). Aim for a starting protein amount of 10-100 µg per sample.

  • Reduction:

    • To the protein lysate, add DTT to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds. The elevated temperature and presence of a reducing agent break the covalent disulfide bridges between cysteine residues, unfolding the protein.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 15 mM.

    • Incubate in the dark at room temperature for 20 minutes. This step is critical to prevent the re-formation of disulfide bonds by capping the free sulfhydryl groups of cysteines. Performing this in the dark is essential as IAA is light-sensitive.

  • Digestion:

    • Dilute the sample with 50 mM AmBic to reduce the urea concentration to below 2 M. High concentrations of urea inhibit trypsin activity.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C with gentle shaking. Trypsin cleaves proteins on the C-terminal side of lysine and arginine residues, generating a predictable set of peptides.

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3). This inactivates the trypsin.

    • Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method to remove salts and detergents that can interfere with LC-MS/MS analysis.

    • Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Sample TypeTypical Starting AmountExpected Protein Yield
Cultured Mammalian Cells1 x 10^6 cells150-250 µg
Fresh Frozen Tissue10 mg (wet weight)300-700 µg
Plasma10 µL600-800 µg
Caption: Table of typical protein yields from various biological sources.[10][11][12][13]

Application 2: Characterization of Post-Translational Modifications (PTMs)

Post-translational modifications are covalent modifications to proteins that occur after their synthesis, dramatically expanding the functional diversity of the proteome.[14] Phosphorylation, a key PTM, acts as a molecular switch in signaling pathways.[14] Due to the low stoichiometry of most PTMs, enrichment of modified peptides is essential for their detection by mass spectrometry.[15]

Causality in PTM Analysis: The Need for Enrichment

Phosphorylated peptides are often present in much lower abundance than their unmodified counterparts. Without an enrichment step, their signals would be masked by the overwhelming number of non-phosphorylated peptides in the mass spectrometer. Titanium dioxide (TiO2) chromatography is a widely used method for selectively enriching phosphopeptides due to the high affinity of the titanium dioxide matrix for the negatively charged phosphate groups under acidic conditions.[14][15]

Experimental Workflow: Phosphoproteomics

Phospho_Workflow cluster_SamplePrep Sample Preparation & Enrichment cluster_Analysis Data Acquisition & Analysis Protein_Digest Tryptic Digest of Protein Lysate Enrichment Phosphopeptide Enrichment (e.g., TiO2 Chromatography) Protein_Digest->Enrichment Washing Wash to Remove Non-specific Binders Enrichment->Washing Elution Elution of Phosphopeptides Washing->Elution LC_MS nanoLC-MS/MS Analysis Elution->LC_MS Data_Processing Data Processing (Identify Phosphosites) LC_MS->Data_Processing Quantification Quantitative Analysis of Phosphorylation Changes Data_Processing->Quantification Pathway_Analysis Signaling Pathway Analysis Quantification->Pathway_Analysis

Caption: Workflow for a phosphoproteomics experiment, including the crucial enrichment step.

Protocol: Phosphopeptide Enrichment with Titanium Dioxide (TiO2) Spin Tips

This protocol describes the use of commercially available TiO2 spin tips for the efficient enrichment of phosphopeptides from a complex peptide mixture.[16]

Materials:

  • High-Select™ TiO2 Phosphopeptide Enrichment Kit (Thermo Scientific) or similar

  • Digested and desalted peptide sample

  • Binding/Equilibration Buffer (provided in kit)

  • Wash Buffer (provided in kit)

  • Phosphopeptide Elution Buffer (provided in kit)

  • Microcentrifuge

Procedure:

  • Column Preparation:

    • Place a TiO2 spin tip into a centrifuge column adaptor within a 2 mL collection tube.

    • Add 20 µL of Wash Buffer and centrifuge at 3,000 x g for 2 minutes.

    • Add 20 µL of Binding/Equilibration Buffer and centrifuge at 3,000 x g for 2 minutes. Discard the flow-through. This step equilibrates the TiO2 resin for optimal phosphopeptide binding.

  • Sample Loading:

    • Resuspend the dried peptide sample (from 0.5 to 3.0 mg of total protein digest) in Binding/Equilibration Buffer.[17]

    • Apply the resuspended sample to the equilibrated spin tip.

    • Centrifuge at 1,000 x g for 5 minutes. The acidic binding buffer protonates the carboxyl groups on the peptides, reducing their affinity for the TiO2 resin, while the phosphate groups remain negatively charged and bind strongly.

  • Washing:

    • Wash the column by adding 20 µL of Binding/Equilibration Buffer and centrifuging at 3,000 x g for 2 minutes.

    • Wash the column with 20 µL of Wash Buffer and centrifuge at 3,000 x g for 2 minutes.

    • Repeat both wash steps. These washes are critical for removing non-specifically bound, non-phosphorylated peptides, thereby increasing the purity of the enriched phosphopeptide fraction.

  • Elution:

    • Place the spin tip in a new, clean collection tube.

    • Add 50 µL of Phosphopeptide Elution Buffer.

    • Centrifuge at 1,000 x g for 5 minutes to elute the bound phosphopeptides. Repeat this step once, collecting the eluate in the same tube. The elution buffer has a high pH, which deprotonates the phosphate groups, releasing them from the TiO2 resin.

  • Sample Preparation for MS:

    • Immediately dry the eluate in a vacuum centrifuge.

    • The enriched phosphopeptides are now ready for reconstitution and LC-MS/MS analysis.

ParameterPerformance Metric
Enrichment Specificity>85-90%[17][18]
Phosphopeptide Yield~1-3% of starting total peptide amount[17]
Binding Capacity0.5 - 3.0 mg of total protein digest per spin tip[17]
Caption: Table of typical performance metrics for TiO2-based phosphopeptide enrichment.

Application 3: Drug Target Identification and Validation

Identifying the molecular targets of a drug candidate and its off-target interactions is a critical step in drug development.[19] Proteomics-based approaches, such as affinity purification-mass spectrometry (AP-MS), allow for the unbiased identification of proteins that interact with a specific "bait" molecule (e.g., a drug-linked resin or a tagged protein).[14][20]

Causality in Target Identification: The Power of Affinity

AP-MS leverages the principle of specific molecular recognition.[20] By immobilizing a bait molecule, one can "fish" for its interacting partners from a complex protein lysate. The identification of these co-purifying proteins by mass spectrometry provides a snapshot of the protein interaction network surrounding the bait, revealing potential drug targets and off-target binders.[19]

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

APMS_Workflow cluster_Purification Affinity Purification cluster_Analysis Proteomic Analysis Cell_Lysis Cell Lysis with Non-denaturing Buffer Incubation Incubate Lysate with Affinity Resin (e.g., anti-FLAG beads) Cell_Lysis->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bait and Interacting Proteins Washing->Elution Digestion In-Solution or On-Bead Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis to Identify Interactors LC_MS->Data_Analysis Network_Building Construct Protein Interaction Network Data_Analysis->Network_Building

Caption: Workflow for identifying protein-protein interactions using Affinity Purification-Mass Spectrometry (AP-MS).

Protocol: AP-MS for Protein Interaction Analysis

This protocol describes the immunoprecipitation of a FLAG-tagged bait protein and its interacting partners for identification by mass spectrometry.[21][22]

Materials:

  • Cells expressing a FLAG-tagged protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

  • Anti-FLAG M2 Magnetic Beads (e.g., Sigma-Aldrich)

  • Wash Buffer (e.g., Lysis Buffer without detergent)

  • Elution Buffer (e.g., 100 mM glycine-HCl, pH 2.5 or 3xFLAG peptide solution)

  • Neutralization Buffer (1 M Tris-HCl, pH 9.0)

Procedure:

  • Cell Lysis:

    • Harvest cells and lyse them in a non-denaturing Lysis Buffer to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Equilibrate the anti-FLAG magnetic beads by washing them with Lysis Buffer.

    • Incubate the cleared cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation. This allows the antibody on the beads to bind specifically to the FLAG-tagged bait protein.

  • Washing:

    • Use a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove proteins that are non-specifically bound to the beads or the antibody. This is a critical step for reducing background and identifying true interactors.[20]

  • Elution:

    • Elute the bait protein and its interactors from the beads. This can be done either by competitive elution with a 3xFLAG peptide (which is gentle and preserves complex integrity) or by changing the pH with a low-pH elution buffer like 100 mM glycine-HCl.

    • If using low-pH elution, immediately neutralize the eluate with Neutralization Buffer to prevent protein denaturation.

  • Sample Preparation for MS:

    • The eluted protein complexes can then be digested in-solution using the protocol described in Application 1.

    • Alternatively, on-bead digestion can be performed, where trypsin is added directly to the washed beads. This can help to reduce background from the antibody heavy and light chains.

Data Analysis and Interpretation

The raw data generated by the mass spectrometer requires sophisticated bioinformatic processing to extract meaningful biological information.[23]

Data Processing with MaxQuant

MaxQuant is a popular free software package for analyzing large-scale proteomics data.[5][24] Its integrated search engine, Andromeda, is used for peptide and protein identification. For label-free quantification, the MaxLFQ algorithm provides accurate relative protein abundance information across multiple samples.[5] The workflow involves peptide identification, protein grouping, retention time alignment, and normalization.[16][23]

Case Study: Signaling Pathway Analysis using Phosphoproteomics

Phosphoproteomics data can be used to map the activation states of signaling pathways. For example, in a study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, researchers can stimulate cells with EGF and use quantitative phosphoproteomics to identify proteins that show increased phosphorylation.[15][25][26][27]

By mapping these phosphoproteins onto known signaling networks, it's possible to visualize the flow of information through the pathway. For instance, upon EGF stimulation, one would expect to see increased phosphorylation of EGFR itself, followed by downstream kinases like MEK and ERK in the MAPK pathway.[15] This type of analysis can reveal how drugs that target specific kinases affect the entire signaling network.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Phosphorylates & Recruits SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates & Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Regulates Gene Expression for

Caption: Simplified diagram of the EGFR/MAPK signaling pathway, a common subject of phosphoproteomic investigation.

Conclusion

Mass spectrometry-based proteomics provides a powerful and versatile platform for addressing fundamental questions in biology and medicine. From discovering novel disease biomarkers to elucidating the intricate wiring of cellular signaling and identifying drug targets, the applications are vast and impactful. The key to success lies in a deep understanding of the principles behind the methods, meticulous execution of validated protocols, and robust bioinformatic analysis. This guide provides a solid foundation for researchers to design and execute proteomics experiments that yield high-quality, interpretable data, ultimately accelerating scientific discovery and therapeutic innovation.

References

  • Al-Ghoul, M. et al. (2010). Proteomics Discovery of Disease Biomarkers. Disease markers, 28(4), 221-238. Available at: [Link]

  • Eguchi, A., & Olsen, J. V. (2024). Phosphoproteomic investigation of targets of protein phosphatases in EGFR signaling. Scientific reports, 14(1), 7908. Available at: [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Available at: [Link]

  • Cox, J., & Mann, M. (2012). 1D and 2D annotation enrichment: a statistical method for systematic analysis of high-dimensional experimental data. BMC bioinformatics, 13 Suppl 16(Suppl 16), S12. Available at: [Link]

  • Fred Hutchinson Cancer Center. (2025). Typical Protein Yields. Available at: [Link]

  • Aslam, B. et al. (2017). Proteomics: Concepts and applications in human medicine. World journal of biological chemistry, 8(2), 164-171. Available at: [Link]

  • Allied Academies. (2024). Applications of mass spectrometry in proteomic research. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Eguchi, A., & Olsen, J. V. (2024). Phosphoproteomic investigation of targets of protein phosphatases in EGFR signaling. ResearchGate. Available at: [Link]

  • Zhang, Y. et al. (2011). Analysis of EGFR signaling pathway in nasopharyngeal carcinoma cells by quantitative phosphoproteomics. Proteome science, 9, 37. Available at: [Link]

  • Eguchi, A., & Olsen, J. V. (2024). Phosphoproteomic investigation of targets of protein phosphatases in EGFR signaling. Nature. Available at: [Link]

  • Max-Planck-Gesellschaft. (n.d.). MaxQuant. Available at: [Link]

  • Doll, S., & Burlingame, A. L. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. ACS chemical biology, 10(1), 63-71. Available at: [Link]

  • Zhang, X. et al. (2013). A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery. The open proteomics journal, 6, 1-9. Available at: [Link]

  • Guo, Y. et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR protocols, 5(2), 102998. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Label-Free Quantification Using MaxQuant. Available at: [Link]

  • Jarnuczak, A. F. et al. (2016). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature protocols, 11(11), 2244-2264. Available at: [Link]

  • BioSpace. (2011). Thermo Fisher Scientific Introduces TiO2 Phosphopeptide Enrichment Kit for Improved Analysis of Phosphopeptides using Mass Spectrometry. Available at: [Link]

  • University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Available at: [Link]

  • University of California, Davis. (n.d.). In-solution protein digestion. Available at: [Link]

  • ResearchGate. (n.d.). General workflow for LC-MS-based global proteomics. Available at: [Link]

  • Guo, Y. et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR protocols, 5(2), 102998. Available at: [Link]

  • Protocol Online. (2006). amount of proteins isolated from cells. Available at: [Link]

  • ResearchGate. (n.d.). (A) Protein yield [(mg protein/mg tissue) × 100%] from the tissue... Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Reactant Solubility Challenges in Fluorinated Ether Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered when working with fluorinated ether solvents. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your experimental design.

Section 1: Understanding Solubility in Fluorinated Ethers

Fluorinated ether solvents, such as hydrofluoroethers (HFEs), are prized for their unique properties including high gas solubility, low surface tension, and thermal stability.[1] However, their distinct solvating characteristics can present challenges. Unlike conventional organic solvents, fluorinated ethers are "fluorous," meaning they have a high affinity for other highly fluorinated compounds and are often immiscible with many organic solvents and water. This section addresses fundamental questions about solubility in these systems.

FAQ 1: Why is my organic reactant, which is soluble in common organic solvents, insoluble in a fluorinated ether?

This is a common observation and stems from the principle of "like dissolves like," with a "fluorous" twist. Fluorinated ethers are characterized by weak intermolecular van der Waals forces.[2] For a solute to dissolve, the energy required to create a "cavity" in the solvent for the solute molecule must be compensated by favorable solute-solvent interactions.

  • Polarity Mismatch: Many organic reactants possess significant polarity or hydrogen-bonding capabilities. Fluorinated ethers are generally non-polar and lack hydrogen-bond donating ability. The strong interactions between polar reactant molecules are not sufficiently overcome by the weak interactions with the fluorinated ether, leading to poor solubility.

  • Size and Shape: Larger molecules, even if non-polar, can be difficult to solvate due to the energy required to create a sufficiently large cavity in the structured fluorinated solvent.[2]

FAQ 2: What types of compounds are generally soluble in fluorinated ethers?

Generally, compounds with the following characteristics exhibit better solubility in fluorinated ethers:

  • Fluorinated Compounds: Molecules containing perfluoroalkyl groups ("fluorous ponytails") have a high affinity for fluorinated solvents.[3]

  • Gases: Fluorinated ethers exhibit remarkably high solubility for gases like oxygen, hydrogen, and carbon dioxide.[4][5]

  • Small, Non-polar Molecules: Low molecular weight hydrocarbons and other non-polar compounds may show some solubility.[6]

  • Fluorocarbon Lubricants: Materials like Krytox™ and Fomblin™ are highly soluble in fluorinated ethers.[6]

Section 2: Troubleshooting Poor Solubility of Non-ionic Reactants

This section provides actionable strategies for improving the solubility of neutral, often polar, organic molecules.

FAQ 3: My reactant has low solubility. What is the first and simplest troubleshooting step?

Before employing more complex methods, always consider the effect of temperature.

  • For Endothermic Dissolution: In most cases, the dissolution of a solid in a liquid is an endothermic process, meaning it requires energy to break the solute's crystal lattice.[7] Gently heating the mixture can significantly increase solubility.

  • For Exothermic Dissolution: In some less common cases, dissolution is exothermic (releases heat).[7] For these reactants, cooling the mixture might improve solubility.

Experimental Protocol: Determining the Effect of Temperature on Solubility

  • Prepare a saturated solution of your reactant in the fluorinated ether at room temperature. Ensure excess solid reactant is present.

  • Slowly heat the mixture in a sealed vial on a stirring hotplate, increasing the temperature in 5 °C increments.

  • After each increment, allow the system to equilibrate for 10-15 minutes with stirring.

  • Visually observe the amount of undissolved solid. A decrease in the solid indicates a positive temperature-solubility correlation.

  • If solubility decreases with heating, repeat the experiment starting from room temperature and cooling in 5 °C increments.

FAQ 4: Temperature adjustment didn't solve the problem. What is the next logical step?

The use of a co-solvent is a powerful and widely used technique to enhance the solubility of reactants in fluorinated ethers.[8][9] A co-solvent bridges the polarity gap between the fluorinated ether and the reactant.

How it Works: The co-solvent should be miscible with the fluorinated ether and also capable of dissolving the reactant. It effectively modifies the properties of the bulk solvent, making it more "hospitable" to the reactant molecules.

Common Co-solvents for Fluorinated Ethers:

Co-solvent ClassExamplesRationale for Use
AlcoholsMethanol, Ethanol, IsopropanolCan solvate polar reactants through hydrogen bonding and are often miscible with fluorinated ethers at certain concentrations.[8]
KetonesAcetoneOffers a balance of polarity and miscibility.[6]
EstersEthyl AcetateCan solvate a range of organic compounds.[6]
HydrocarbonsHexane, HeptaneFor increasing the solubility of non-polar, hydrocarbon-rich reactants.[6]
Chlorinated SolventsDichloromethaneCan be an effective co-solvent for a variety of organic transformations.[10]

Experimental Protocol: Co-solvent Screening

  • In separate vials, add a known amount of your reactant.

  • To each vial, add the fluorinated ether solvent.

  • Incrementally add a potential co-solvent (e.g., in 5% v/v increments) to each vial.

  • After each addition, stir or sonicate the mixture until any dissolution appears to have stopped.

  • Observe the solubility at each co-solvent concentration. The goal is to find the minimum amount of co-solvent that achieves complete dissolution.

Logical Workflow for Co-solvent Selection

co_solvent_selection start Reactant Insoluble in Fluorinated Ether assess_polarity Assess Reactant Polarity start->assess_polarity polar_reactant Polar Reactant (e.g., contains -OH, -NH2, -COOH) assess_polarity->polar_reactant High Polarity nonpolar_reactant Non-polar Reactant (e.g., hydrocarbon-based) assess_polarity->nonpolar_reactant Low Polarity screen_alcohols Screen Polar Co-solvents (Methanol, Ethanol, Acetone) polar_reactant->screen_alcohols screen_hydrocarbons Screen Non-polar Co-solvents (Hexane, Dichloromethane) nonpolar_reactant->screen_hydrocarbons optimize_ratio Optimize Co-solvent Ratio (Find minimum effective concentration) screen_alcohols->optimize_ratio screen_hydrocarbons->optimize_ratio proceed Proceed with Reaction optimize_ratio->proceed

Caption: A logical workflow for selecting an appropriate co-solvent.

Section 3: Troubleshooting Poor Solubility of Ionic/Charged Species

Ionic compounds, such as salts and catalysts, often exhibit extremely low solubility in non-polar fluorinated ethers. This is due to the strong electrostatic forces holding the ionic lattice together, which cannot be overcome by the weak interactions with the solvent.

FAQ 5: My ionic reactant (e.g., a salt, catalyst) is completely insoluble. What strategies can I use?

For ionic species, more specialized techniques are required to transport the ion from its solid phase or an immiscible liquid phase into the fluorinated ether phase.

Strategy 1: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting immiscible reagents.[11] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt with lipophilic (or in this case, "fluorophilic") groups, facilitates the transfer of an anion from one phase to another.[12]

How it Works:

  • The phase-transfer catalyst cation pairs with the reactant anion at the interface of the two phases (e.g., solid-liquid).

  • The resulting ion pair, now with a lipophilic/fluorophilic exterior, is soluble in the fluorinated ether.

  • The anion is now "solubilized" and available to react with the substrate in the fluorinated ether phase.

Diagram of Solid-Liquid Phase-Transfer Catalysis

Caption: Mechanism of solid-liquid phase-transfer catalysis.

Strategy 2: Synthesis of Fluorinated Reactants

If a particular reactant is consistently problematic, consider synthesizing a fluorinated version of it. Incorporating a perfluoroalkyl "ponytail" into the reactant's structure can dramatically increase its solubility in fluorinated ethers.[3] This is a more involved strategy but can be highly effective for developing robust and reproducible reaction systems. For example, fluorinated crown ethers have been synthesized to act as recyclable phase-transfer catalysts in fluorous systems.[13][14]

FAQ 6: Are there any other advanced strategies for overcoming solubility issues?

Yes, for certain applications, the following can be considered:

  • Fluorous Biphase Systems (FBS): This approach involves using a fluorous solvent and a traditional organic solvent that are immiscible at room temperature but become miscible upon heating.[15] The reaction proceeds in a homogeneous phase at elevated temperatures, and upon cooling, the phases separate, simplifying product isolation and catalyst recycling.

  • Use of Ionic Liquids: Certain ionic liquids, particularly those with fluorinated cations or anions, can exhibit solubility in hydrofluoroethers.[4][16] These can sometimes act as solvents or co-solvents for challenging reactions.

Section 4: Summary and Key Takeaways

Overcoming solubility issues in fluorinated ether solvents requires a systematic approach. The flowchart below summarizes the troubleshooting workflow.

Troubleshooting Workflow for Solubility in Fluorinated Ethers

troubleshooting_workflow start Reactant Insoluble assess_reactant Assess Reactant Type start->assess_reactant neutral_organic Neutral Organic assess_reactant->neutral_organic Non-ionic ionic_salt Ionic Salt / Catalyst assess_reactant->ionic_salt Ionic temp_adjust Adjust Temperature neutral_organic->temp_adjust ptc Phase-Transfer Catalysis ionic_salt->ptc co_solvent Use Co-solvent temp_adjust->co_solvent If ineffective success Solubility Achieved co_solvent->success If effective fbs Consider Fluorous Biphase System co_solvent->fbs If ineffective fluorinated_reactant Synthesize Fluorinated Reactant ptc->fluorinated_reactant If ineffective ptc->success If effective fluorinated_reactant->success

Caption: A comprehensive troubleshooting workflow for solubility issues.

By understanding the unique nature of fluorinated ether solvents and applying these targeted strategies, researchers can successfully overcome solubility challenges and unlock the full potential of these valuable reaction media.

References

  • DuPont VERTREL XF specialty fluid. (2014, June 2).
  • US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents. (n.d.).
  • THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION - ResearchSpace - UKZN. (n.d.). Retrieved from [Link]

  • Perfluorocarbon Soluble Crown Ethers as Phase Transfer Catalysts | Request PDF. (2025, August 9). Retrieved from [Link]

  • 3M™ Novec™ 649 Engineered Fluid. (n.d.).
  • Vertrel™ X-Si - Chemours. (n.d.).
  • Generalizable Synthesis of Highly Fluorinated Ionic Liquids - The Mason Group - Harvard University. (2023, February 23). Retrieved from [Link]

  • Generalizable Synthesis of Highly Fluorinated Ionic Liquids - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Dupont Vertrel XF: Specialty Fluid | PDF | Chlorofluorocarbon | Vol
  • Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies - PubMed. (2007, May 11). Retrieved from [Link]

  • Liquid−Liquid Equilibria of Hydrofluoroethers and Ionic Liquid 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

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  • Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC. (2008, August 31).
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  • ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS Reported by Craig Seymour October 7 - Chemistry | Illinois. (2013, October 7).
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  • New fluorous/organic biphasic systems achieved by solvent tuning - PMC - NIH. (n.d.).
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  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

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  • Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC. (n.d.).
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Validation

1,2,2,2-Tetrafluoroethyl Methyl Ether: Technical Profile &amp; Solvent Comparison Guide

The following technical guide provides an in-depth comparison of 1,2,2,2-Tetrafluoroethyl methyl ether against other hydrofluoroether (HFE) solvents. Editorial Note: This guide explicitly distinguishes between the 1,2,2,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 1,2,2,2-Tetrafluoroethyl methyl ether against other hydrofluoroether (HFE) solvents.

Editorial Note: This guide explicitly distinguishes between the 1,2,2,2-isomer (CAS 50285-05-7, a specialized intermediate) and its structural isomer 1,1,2,2-tetrafluoroethyl methyl ether (CAS 425-88-7, HFE-254, a common electrolyte solvent). Confusion between these two is common in literature; this document addresses the specific 1,2,2,2-isomer requested while benchmarking it against industrial standards like HFE-7100.

Executive Summary

1,2,2,2-Tetrafluoroethyl methyl ether (


) is a volatile, fluorinated ether primarily utilized as a chiral intermediate in the synthesis of inhalation anesthetics (e.g., Desflurane) and as a specialized reaction solvent.[1] Unlike "engineered fluids" such as HFE-7100  or HFE-7200 , which are designed for precision cleaning and heat transfer, 1,2,2,2-tetrafluoroethyl methyl ether is chemically active and flammable.

Key Differentiators:

  • Reactivity: Contains a labile proton at the chiral center (

    
    ), making it susceptible to deprotonation and further fluorination, unlike the chemically inert HFE-7100.
    
  • Flammability: Classified as a flammable liquid (Flash Point < 23°C estimated), whereas HFE-7100 and HFE-7500 are non-flammable.

  • Application: Best suited as a synthetic building block or process solvent in fluorination chemistry, rather than a general-purpose degreaser.

Physicochemical Comparison

The following table contrasts 1,2,2,2-Tetrafluoroethyl methyl ether with its closest isomer (HFE-254) and the industry-standard HFE-7100.

Feature1,2,2,2-Tetrafluoroethyl methyl ether1,1,2,2-Tetrafluoroethyl methyl ether (HFE-254)HFE-7100 (Novec™ 7100)
CAS Number 50285-05-7 425-88-7163702-07-6
Structure



Molecular Weight 132.06 g/mol 132.06 g/mol 250.06 g/mol
Boiling Point 38–39 °C36–37 °C61 °C
Density (25°C) ~1.24 g/mL1.29 g/mL1.52 g/mL
Flash Point Flammable (Est. < 0°C)-20 °CNone (Non-flammable)
Viscosity Low (< 0.5 cP)0.43 cP0.61 cP
Primary Use Anesthetic precursor, Chiral reagentBattery electrolyte, SolventCleaning, Heat Transfer

Critical Insight: The structural difference lies in the fluorine distribution. The 1,2,2,2-isomer has a trifluoromethyl group (


) and a single fluorine on the alpha carbon, creating a chiral center. This asymmetry influences its dipole moment and reactivity compared to the symmetric terminal difluoro- group of the 1,1,2,2-isomer.

Performance Analysis: Synthesis vs. Solvency

A. Solubility Profile

1,2,2,2-Tetrafluoroethyl methyl ether exhibits "hybrid" solubility. The methyl ether group (


) provides miscibility with organic alcohols and ketones, while the perfluorinated tail (

) imparts fluorophilic character.
  • Vs. HFE-7100: HFE-7100 is highly fluorinated (approx. 70% F by weight) and often requires a co-solvent (e.g., trans-1,2-dichloroethylene) to dissolve hydrocarbon soils. 1,2,2,2-Tetrafluoroethyl methyl ether has a higher hydrocarbon content relative to its size, offering better native solubility for small polar organic molecules without needing additives.

  • Extraction Utility: It is an excellent candidate for fluorous biphasic extraction where a target molecule needs to be separated from a highly polar aqueous phase, but where the extreme fluorophilicity of HFE-7100 leads to phase separation issues.

B. Synthetic Utility (Case Study: Desflurane Synthesis)

The primary value of this ether is not just as a passive solvent, but as a reactive intermediate. It serves as the direct precursor to Desflurane via chlorination and fluorination exchange.[2]

Mechanism:

  • Starting Material: 1,2,2,2-Tetrafluoroethyl methyl ether.[1][2][3][4][5][6][7][8]

  • Chlorination: Radical chlorination of the methyl group yields the dichloromethyl ether.

  • Fluorination: Halogen exchange (using HF/SbCl5) converts the dichloromethyl group to a difluoromethyl group, yielding Desflurane.[2]

Diagram 1: Synthesis Pathway & Solvent Role

DesfluraneSynthesis Start Isoflurane / Fluoro-intermediates Target 1,2,2,2-Tetrafluoroethyl methyl ether (CAS 50285-05-7) Start->Target Reduction/Alkylation Inter 1,2,2,2-Tetrafluoroethyl dichloromethyl ether Target->Inter Cl2 / hν (Radical Chlorination) Note Critical Control: Flammability & Volatility (BP ~39°C) Target->Note Final Desflurane (Anesthetic) Inter->Final HF / SbCl5 (Halogen Exchange)

Caption: Synthetic pathway utilizing 1,2,2,2-tetrafluoroethyl methyl ether as a key intermediate. Note the volatility constraint.

Experimental Protocols

Protocol A: Solvent Swap / Extraction

Objective: Use 1,2,2,2-tetrafluoroethyl methyl ether to extract fluorinated intermediates from an aqueous reaction mixture. Safety Precaution: Perform all steps in a fume hood. This solvent is volatile (BP ~39°C) and flammable.[9]

  • Preparation: Cool the aqueous reaction mixture to 10°C.

  • Addition: Add 1,2,2,2-tetrafluoroethyl methyl ether (1:1 volume ratio relative to aqueous phase).

    • Why: The low boiling point requires cold addition to prevent rapid evaporation and pressure buildup.

  • Agitation: Stir vigorously for 10 minutes.

    • Observation: The mixture will form a biphasic system. The fluorinated ether layer is denser (>1.2 g/mL) and will settle at the bottom.

  • Separation: Drain the lower fluorinated layer.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Remove solvent via rotary evaporation at mild vacuum (300 mbar) and low bath temperature (25°C).

    • Caution: Do not use high vacuum (<100 mbar) or high heat (>40°C) as the solvent will codistill with the product due to its low BP.

Protocol B: Handling & Storage

Unlike HFE-7100, which can be stored openly, 1,2,2,2-tetrafluoroethyl methyl ether requires specific handling:

  • Container: Stainless steel or amber glass with PTFE-lined caps.

  • Atmosphere: Store under nitrogen blanket to prevent moisture ingress (though less hygroscopic than THF).

  • Temp: Store at < 20°C.

Safety & Environmental Impact[2][11][12]

Parameter1,2,2,2-Tetrafluoroethyl methyl etherHFE-7100
Flammability High (Class 3 Flammable Liquid)Non-Flammable
Ozone Depletion (ODP) 00
Global Warming (GWP) Moderate (Contains C-F bonds)320 (100-yr ITH)
Toxicity Irritant (Skin/Eye); Anesthetic effects at high conc.Low (Exposure limit ~750 ppm)

Decision Logic: If your application requires cleaning electronics or vapor degreasing , DO NOT use 1,2,2,2-tetrafluoroethyl methyl ether due to flammability. Use HFE-7100 or HFE-7200. If your application involves synthesizing fluorinated drugs or requires a low-viscosity chiral solvent , 1,2,2,2-tetrafluoroethyl methyl ether is the correct choice.

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Select Hydrofluoroether Application Q1 Is the primary goal Cleaning/Degreasing? Start->Q1 Q2 Is the primary goal Synthesis/Reaction? Q1->Q2 No Result1 Use HFE-7100 / HFE-7200 (Non-Flammable, Safe) Q1->Result1 Yes Q3 Is the substrate a Fluorinated Drug or Anesthetic Precursor? Q2->Q3 Yes Result2 Use 1,2,2,2-Tetrafluoroethyl methyl ether (Reactive, Chiral, Flammable) Q3->Result2 Yes (Specific Isomer Needed) Result3 Use Trifluoroethanol (TFE) or HFE-7500 (High BP) Q3->Result3 No (General Solvent)

Caption: Decision matrix for selecting between commercial HFEs and 1,2,2,2-tetrafluoroethyl methyl ether.

References

  • SynQuest Laboratories. (2024). Safety Data Sheet: 1,2,2,2-Tetrafluoroethyl methyl ether (CAS 50285-05-7).[1][3][4][6][10] Retrieved from [9][11]

  • 3M Electronics Markets Materials Division. (2020). 3M™ Novec™ 7100 Engineered Fluid Product Information. Retrieved from

  • ChemicalBook. (2024). 1,2,2,2-Tetrafluoroethyl methyl ether Properties and Synthesis. Retrieved from

  • Rozov, L. A., et al. (1995). "Asymmetric synthesis of the volatile anesthetic 1,2,2,2-tetrafluoroethyl chlorofluoromethyl ether". Journal of Organic Chemistry.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,1,2,2-Tetrafluoroethyl methyl ether (Isomer Comparison). Retrieved from

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Comparative

A Comparative Guide to Purity Validation of 1,2,2,2-Tetrafluoroethyl Methyl Ether: A Deep Dive into GC-MS and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the assurance of purity is not merely a quality control checkpoint; it is a fund...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the assurance of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and reproducibility. This is particularly true for fluorinated compounds like 1,2,2,2-Tetrafluoroethyl methyl ether (CAS 50285-05-7), a versatile intermediate and solvent.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the critical task of purity validation of this fluorinated ether. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Criticality of Purity for 1,2,2,2-Tetrafluoroethyl Methyl Ether

1,2,2,2-Tetrafluoroethyl methyl ether, an isomer of the anesthetic desflurane, is increasingly utilized in specialized applications where its unique properties are paramount. Even minute impurities can have significant consequences, potentially altering reaction kinetics, introducing toxic byproducts, or compromising the performance of the end product. Therefore, a robust and validated analytical method for purity determination is not just a recommendation but a necessity.

GC-MS: The Workhorse for Volatile Fluorinated Ether Analysis

Gas Chromatography-Mass Spectrometry stands as the preeminent technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for assessing the purity of 1,2,2,2-Tetrafluoroethyl methyl ether. The power of GC-MS lies in its dual-stage analysis: the gas chromatograph separates individual components of a mixture in the time domain, after which the mass spectrometer provides mass-based structural information, enabling confident identification and quantification of the target compound and any potential impurities.[3][4][5]

The "Why" Behind the Method: A Causal Explanation

The selection of GC-MS is predicated on the physicochemical properties of 1,2,2,2-Tetrafluoroethyl methyl ether. With a boiling point of approximately 36°C, it is a highly volatile liquid, perfectly suited for introduction into a gas chromatograph. The electron ionization (EI) source, standard in most GC-MS systems, provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for unambiguous identification.

The choice of the capillary column is critical for achieving the necessary separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point. This polarity provides a balance of dispersive and dipole-dipole interactions, enabling the separation of the main component from potential impurities which may have slightly different polarities or boiling points.

Potential Impurities: A Look into the Synthesis of Related Compounds

While specific impurities will be process-dependent, an examination of the synthesis of analogous fluorinated ethers, such as sevoflurane and desflurane, can provide valuable insights into potential byproducts.[6][7][8] Common impurities can include:

  • Isomers: Incomplete or side reactions during synthesis can lead to the formation of structural isomers.

  • Under- or Over-fluorinated Species: Incomplete fluorination of a precursor or excessive fluorination can result in related compounds with fewer or more fluorine atoms.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process.

  • Degradation Products: Fluorinated ethers can be susceptible to degradation, particularly in the presence of Lewis acids, which can lead to the formation of acidic impurities like hydrogen fluoride (HF).[9]

The high resolving power of capillary GC is essential for separating these closely related compounds, and the mass spectrometer is key to their identification.

A Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive understanding requires a comparison with other viable analytical techniques.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility and polarity, followed by mass-based detection.High sensitivity and selectivity, excellent for volatile compounds, provides structural information for impurity identification.[4][5]Requires volatile and thermally stable analytes, potential for on-column degradation of sensitive compounds.[10]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.A primary ratio method, highly accurate and precise, non-destructive, provides detailed structural information.[11]Lower sensitivity compared to GC-MS, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures.[12][13]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile compounds, a wide range of stationary and mobile phases provides versatility.1,2,2,2-Tetrafluoroethyl methyl ether is too volatile for conventional HPLC, requires a suitable detector (e.g., MS) for selective detection.[14][15]
In-depth Comparison:

GC-MS vs. qNMR: For the specific application of purity determination of a volatile compound like 1,2,2,2-Tetrafluoroethyl methyl ether, GC-MS often provides a more practical and sensitive solution for routine quality control. The ability of GC-MS to detect and identify unknown impurities at trace levels is a significant advantage. However, qNMR, particularly ¹⁹F qNMR, serves as an excellent orthogonal technique for primary characterization and can provide a highly accurate, reference standard-independent purity assessment.[11] The wide chemical shift dispersion in ¹⁹F NMR can help to resolve signals from different fluorinated species.[11]

GC-MS vs. HPLC: Due to the high volatility of 1,2,2,2-Tetrafluoroethyl methyl ether, standard HPLC is not a suitable technique. While specialized techniques like HPLC coupled with mass spectrometry (HPLC-MS) using specific ionization sources could potentially be developed, they would be far more complex and less direct than GC-MS for this particular analyte.[14][15]

Experimental Protocol: A Self-Validating System for Purity Determination by GC-MS

This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines and the Eurachem guide on method validation.[16][17][18][19][20][21][22][23]

Instrumentation and Consumables:
  • Gas Chromatograph with a Mass Selective Detector (GC-MSD)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane stationary phase (or equivalent)

  • Carrier Gas: Helium, 99.999% purity

  • Sample Vials: 2 mL clear glass vials with PTFE-lined caps

  • Solvent: High-purity Hexane or other suitable solvent, GC grade

GC-MS Method Parameters:
ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the high concentration main peak.
Injection Volume 1 µLA typical volume for capillary GC.
Oven Program Initial: 40 °C (hold 2 min)Allows for good focusing of the analytes at the head of the column.
Ramp: 10 °C/min to 200 °CProvides a good separation of compounds with a range of boiling points.
Final Hold: 2 minEnsures elution of any less volatile components.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Ionization Energy 70 eVStandard energy for reproducible fragmentation.
Mass Range 35 - 350 amuCovers the expected mass range of the target compound and potential impurities.
Scan Rate Sufficient for ≥10 scans/peakEnsures good peak shape and accurate integration.
Sample and Standard Preparation:
  • Sample Solution: Accurately weigh approximately 10 mg of the 1,2,2,2-Tetrafluoroethyl methyl ether sample and dilute in a suitable volatile solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.

  • Reference Standard Solution: Prepare a solution of a certified reference standard of 1,2,2,2-Tetrafluoroethyl methyl ether at the same concentration as the sample solution.

  • Spiked Sample Solution: Prepare a solution of the sample and spike it with known impurities (if available) at a relevant concentration (e.g., 0.1% of the main component) to demonstrate specificity and accuracy.

Method Validation Protocol (abbreviated):

The following validation characteristics should be assessed according to ICH Q2(R1) guidelines:[16][21][23]

  • Specificity: Analyze the sample, a blank (solvent), and the spiked sample. The method is specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Prepare a series of at least five concentrations of the reference standard over a range that brackets the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze the spiked sample at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Perform at least six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing & Reporting Sample 1,2,2,2-Tetrafluoroethyl methyl ether Sample Dilution Dilution to ~1 mg/mL Sample->Dilution Solvent High-Purity Solvent (e.g., Hexane) Solvent->Dilution Injection Autosampler Injection (1 µL) Dilution->Injection GC Gas Chromatograph (Separation) Injection->GC MS Mass Spectrometer (Detection & Identification) GC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Identification Impurity Identification (Mass Spectra Library) Data->Identification Quantification Purity Calculation (% Area) Integration->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for the purity validation of 1,2,2,2-Tetrafluoroethyl methyl ether using GC-MS.

Conclusion

The purity validation of 1,2,2,2-Tetrafluoroethyl methyl ether is a critical step in ensuring its suitability for high-stakes applications. Gas Chromatography-Mass Spectrometry stands out as the most appropriate and powerful technique for this purpose, offering a combination of high separation efficiency, sensitive detection, and definitive identification of potential impurities. While orthogonal techniques like qNMR provide valuable, highly accurate data for primary characterization, the practicality, sensitivity, and impurity identification capabilities of GC-MS make it the workhorse for routine quality control. The provided experimental protocol, grounded in established validation principles, offers a robust framework for researchers and scientists to confidently assess the purity of this important fluorinated compound.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][16][21][23]

  • Magnusson, B., & Örnemark, U. (Eds.). (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. [Link][17]

  • Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference, 1, 48-51. [Link][18]

  • Eurachem. (n.d.). Method Validation. Retrieved from [Link][19]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (3rd ed.). [Link][20]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][21]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

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  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][23]

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  • ResearchGate. (n.d.). Sevoflurane: Impurities and Stability Testing. Retrieved from [Link][7]

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  • Anesthesia Patient Safety Foundation. (2008). Sevoflurane: The Challenges of Safe Formulation. [Link][9]

  • Google Patents. (n.d.). EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
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  • American Chemical Society. (2021). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link][24]

  • National Center for Biotechnology Information. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. J Chromatogr A, 1605, 460463. [Link][14]

  • Shimadzu. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. [Link]

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  • ResearchGate. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link][13]

  • National Center for Biotechnology Information. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Anal Chim Acta, 1051, 70-78. [Link][15]

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Validation

The Strategic Calculus of Fluorine: A Cost-Benefit Analysis of Fluorinated Intermediates in Synthesis

For researchers, scientists, and drug development professionals, the decision to incorporate fluorine into a candidate molecule is a critical juncture in the synthetic pathway. While the benefits of fluorination in enhan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the decision to incorporate fluorine into a candidate molecule is a critical juncture in the synthetic pathway. While the benefits of fluorination in enhancing pharmacological properties are well-documented, the associated costs and synthetic complexities demand a thorough cost-benefit analysis. This guide provides an in-depth technical comparison of using fluorinated versus non-fluorinated intermediates, supported by experimental data, to inform rational decision-making in drug discovery and development.

The strategic introduction of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles and therapeutic efficacy.[1][2][3] However, these advantages come at a price, as fluorination reactions can be challenging and the required reagents and starting materials are often more expensive than their non-fluorinated counterparts.[4][5] This guide will dissect the nuances of this trade-off, providing a clear framework for evaluating the strategic incorporation of fluorine.

The Allure of the C-F Bond: Tangible Benefits in Drug Design

The unique properties of the fluorine atom, namely its small size, high electronegativity, and the strength of the carbon-fluorine bond, are the primary drivers for its widespread use in medicinal chemistry.[1][6] These properties translate into several tangible benefits for drug candidates:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase a drug's half-life and oral bioavailability.[1][7] For instance, the introduction of a fluorine atom into the structure of certain kinase inhibitors has been shown to improve microsomal stability and oral exposure in preclinical models.[1]

  • Improved Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[2][6]

  • Modulation of Physicochemical Properties: The introduction of fluorine can fine-tune a molecule's lipophilicity (LogP) and acidity/basicity (pKa).[1][8] Strategic fluorination can increase a molecule's permeability across biological membranes, including the blood-brain barrier, a crucial factor for CNS-active drugs.[9][10]

The Price of Potency: A Sober Look at the Costs and Challenges

The decision to pursue a fluorinated intermediate is not without its drawbacks. The costs and challenges associated with fluorination chemistry must be carefully weighed against the potential benefits.

  • Increased Synthesis Cost: Fluorinated starting materials and reagents are generally more expensive than their non-fluorinated analogs.[4][5] The synthesis of fluorinated compounds often requires more complex, multi-step routes, which can lead to lower overall yields and increased manufacturing costs.[11] Production costs for fluorinated equivalents can be 3-5 times higher than their non-fluorinated counterparts.[4]

  • Synthetic Complexity and Safety Concerns: Fluorination reactions can be challenging to perform and may require specialized equipment and handling procedures.[5][12] Many traditional fluorinating reagents are hazardous and require careful handling to ensure safety.[5]

  • Availability of Starting Materials: The availability of complex fluorinated building blocks can be limited, potentially hindering the rapid exploration of structure-activity relationships (SAR).[11]

Data-Driven Decisions: Comparative Analysis in Action

To illustrate the cost-benefit analysis, let's examine a few case studies that provide quantitative data comparing fluorinated and non-fluorinated compounds.

Case Study 1: Fluvoxamine - A Fluorinated Success Story

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), provides a compelling example of the benefits of fluorination. While a direct non-fluorinated commercial analog isn't available for a head-to-head comparison, its pharmacokinetic profile highlights the advantages conferred by the fluorine atom.[6]

ParameterFluvoxamine (Fluorinated Indole)General Non-Fluorinated Indoles
Bioavailability ~50% (due to first-pass metabolism)[6]Highly variable, often lower due to extensive first-pass metabolism
Time to Peak (Tmax) 2-8 hours[6]Variable
Half-life (t1/2) 15-19 hours[6]Generally shorter
Protein Binding ~80%[6]Variable

Table 1: Pharmacokinetic Profile of Fluvoxamine Compared to General Non-Fluorinated Indoles.

The enhanced metabolic stability provided by the fluorine atom in fluvoxamine likely contributes to its favorable pharmacokinetic profile, allowing for once or twice-daily dosing.

Case Study 2: Celecoxib - Balancing Potency and Synthesis

Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group that is crucial for its activity. While a direct synthesis cost comparison with a non-fluorinated analog is complex, the established synthetic routes for celecoxib highlight the additional steps required for introducing the trifluoromethyl group. A novel class of celecoxib analogues where the tolyl ring was replaced by an N-difluoromethyl-1,2-dihydropyrid-2-one moiety showed good anti-inflammatory activity, though not as potent as celecoxib itself, indicating the importance of the trifluoromethyl group for optimal activity.[13] The synthesis of such analogs, while demonstrating the feasibility of creating fluorinated alternatives, also underscores the synthetic effort involved.[13]

The Synthetic Toolkit: A Look at Fluorination Methodologies

The choice of fluorination method is a critical factor in the cost-benefit analysis. Two main strategies are employed: electrophilic and nucleophilic fluorination.

Experimental Protocol 1: Electrophilic Fluorination of a Ketone using Selectfluor®

This protocol details the α-fluorination of a ketone, a common transformation in the synthesis of fluorinated drug candidates.

Objective: To introduce a fluorine atom at the α-position of a ketone.

Materials:

  • Ketone (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (10 mL)

  • Stir bar

Procedure:

  • To a round-bottom flask equipped with a stir bar, add the ketone (1.0 mmol) and acetonitrile (10 mL).

  • Stir the solution at room temperature.

  • Add Selectfluor® (1.1 mmol) portion-wise over 5 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Selectfluor®: This is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.[7] It is a crystalline solid that is easier to handle than gaseous or highly corrosive liquid fluorinating agents.

  • Acetonitrile: A common polar aprotic solvent that is suitable for many fluorination reactions.

  • Portion-wise addition: This helps to control the reaction temperature, as some fluorination reactions can be exothermic.

Experimental Protocol 2: Nucleophilic Deoxyfluorination using Deoxo-Fluor®

This protocol describes the conversion of an alcohol to an alkyl fluoride, a key transformation in the synthesis of many fluorinated pharmaceuticals.

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

  • Alcohol (1.0 mmol)

  • Deoxo-Fluor® (1.2 mmol)

  • Dichloromethane (10 mL)

  • Stir bar

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 mmol) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for the time determined by reaction monitoring (TLC or LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Deoxo-Fluor®: A more thermally stable alternative to DAST (diethylaminosulfur trifluoride), making it a safer choice for deoxyfluorination.[14][15]

  • Anhydrous conditions: Deoxyfluorinating reagents are sensitive to moisture, which can lead to unwanted side reactions and decomposition of the reagent.

  • Low temperature: The reaction is typically performed at low temperatures to control the reactivity of the reagent and minimize side reactions such as elimination.

The Reagent Landscape: A Cost Comparison

The cost of the fluorinating reagent is a significant contributor to the overall cost of synthesis. The following table provides an approximate cost comparison of some common fluorinating reagents. Prices can vary depending on the supplier and quantity purchased.

ReagentTypeApproximate Cost per Gram (USD)Key Features
Selectfluor® Electrophilic$4 - $9.6Crystalline solid, easy to handle, versatile.[8][16]
DAST NucleophilicPrice not readily available due to hazardsLiquid, thermally unstable, can be hazardous.[17]
Deoxo-Fluor® Nucleophilic$7 (for 25g)More thermally stable than DAST.[9][13]
PyFluor Nucleophilic$21 (for 5g)Stable solid, cost-effective alternative to DAST.[6][14]

Table 2: Approximate Cost Comparison of Common Fluorinating Reagents.

Navigating the Decision: A Workflow for Strategic Fluorination

The decision to incorporate fluorine should be a strategic one, based on a clear understanding of the potential benefits and the associated costs and challenges. The following workflow can guide this decision-making process.

G A Identify Lead Compound B Analyze Properties: - Metabolic liability? - Potency/selectivity issues? - Poor PK profile? A->B C Hypothesize Fluorination Benefits: - Block metabolism? - Enhance binding? - Modulate LogP/pKa? B->C D Evaluate Synthetic Feasibility: - Availability of fluorinated starting materials? - Suitable fluorination methods? C->D E Cost-Benefit Analysis: - Estimated synthesis cost? - Potential for improved properties? D->E F Decision Point: Proceed with Fluorination? E->F G Synthesize and Test Fluorinated Analogs F->G Yes J Re-evaluate Strategy F->J No H Compare with Non-Fluorinated Analog G->H I Advance Lead Candidate H->I

Caption: A decision-making workflow for the strategic incorporation of fluorine in drug discovery.

Conclusion: A Calculated Approach to a Powerful Tool

The use of fluorinated intermediates in synthesis offers a powerful strategy for optimizing the properties of drug candidates. However, the benefits of enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties must be carefully weighed against the increased costs and synthetic complexities. By adopting a data-driven, cost-conscious approach, researchers can leverage the unique properties of fluorine to design and develop safer and more effective medicines. The continued development of more efficient, safer, and cost-effective fluorination methods will undoubtedly further expand the role of fluorine in the pharmaceutical industry.[5][16]

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.
  • Sun, H., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464.
  • Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. Retrieved February 15, 2026, from [Link]

  • IndiaMART. (n.d.). Selectfluor CAS NO: 140681-55-6. Retrieved February 15, 2026, from [Link]

  • 24Lifesciences. (n.d.). Fluorinated Drugs Market Outlook 2026 to 2033. Retrieved February 15, 2026, from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of medicinal chemistry, 52(6), 1525–1529.
  • Shah, P., & Westwell, A. D. (2007). Fluorine in drug design. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
  • Thomas, E. (2002). Electrophilic fluorination methodology. Durham theses, Durham University. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Pyfluor | 804401-5G | SIGMA-ALDRICH | SLS. Retrieved February 15, 2026, from [Link]

  • Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical pharmacokinetics, 42(13), 1141–1160.
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: a low-cost, stable, and selective deoxyfluorination reagent. Journal of the American Chemical Society, 137(30), 9571–9574.
  • Pharmaffiliates. (n.d.). Deoxo-Fluor. Retrieved February 15, 2026, from [Link]

  • Gali, V. R., Mandil, H., & Al-Ghananeem, A. M. (2021). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. Pharmaceutics, 13(5), 701.
  • Ferreira, C. A., Lodi, F., Faria, D., Matos, J. F., & Abrunhosa, A. J. (2021). [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Molecular pharmaceutics, 18(9), 3465–3473.
  • Pfizer. (n.d.). Lipitor (atorvastatin calcium) tablets. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved February 15, 2026, from [Link]

  • Huang, W., Chen, J., Zhang, Y., & Lu, W. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & medicinal chemistry, 25(17), 4887–4893.
  • Wipf, P., Phillips, A. J., Uto, Y., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic letters, 2(8), 1165–1168.
  • Kirk, K. L. (2006). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic process research & development, 10(2), 381–395.
  • Soen, S., Sakamoto, C., & Kamae, I. (2021). Cost-effectiveness analysis of branded and authorized generic celecoxib for patients with chronic pain in Japan. PloS one, 16(7), e0254029.
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: a low-cost, stable, and selective deoxyfluorination reagent. Journal of the American Chemical Society, 137(30), 9571–9574.

Sources

Comparative

The Trifluoromethyl vs. Methyl Exchange: A Strategic Guide for Lead Optimization

Executive Summary: The "Fluorine Effect" in Lead Opt In medicinal chemistry, the substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) is rarely a subtle tweak; it is a transformative alteration that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Lead Opt

In medicinal chemistry, the substitution of a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) is rarely a subtle tweak; it is a transformative alteration that reshapes the physicochemical landscape of a molecule. While often grouped under "bioisosteres," these two moieties represent opposite ends of the electronic spectrum.

This guide provides a technical evaluation of when and why to deploy the -CF₃ motif over the -CH₃ standard, supported by quantitative parameterization and experimental workflows.

Physicochemical Profiling: The Data

The decision to swap -CH₃ for -CF₃ must be grounded in quantitative property analysis. The following table summarizes the fundamental differences.

Table 1: Quantitative Comparison of -CH₃ vs. -CF₃[1]
PropertyParameterMethyl (-CH₃)Trifluoromethyl (-CF₃)Impact on Drug Design
Electronic Effect Hammett

-0.17 (Donor)+0.54 (Withdrawing)CF₃ drastically pulls electron density, lowering pKa of nearby amines.
Lipophilicity Hansch

0.56 0.88 CF₃ increases lipophilicity (LogP), enhancing membrane permeability but potentially lowering solubility.
Steric Bulk Van der Waals Vol (

)
~24 ų ~43 ų CF₃ is not sterically isosteric to CH₃. It is closer in volume to an Isopropyl group.[1]
Bond Strength BDE (C-X)~99 kcal/mol~116 kcal/molC-F bonds are metabolically inert to oxidative cleavage.
Dipole Moment

(Debye)
~0.4 D~2.6 DCF₃ introduces a strong local dipole, affecting binding orientation.

Critical Insight: Do not treat -CF₃ as a direct steric replacement for -CH₃. The volume of -CF₃ is nearly double that of -CH₃. If the binding pocket is tight around the methyl group, a -CF₃ substitution will likely abolish potency due to steric clash.

Biological Implications & Mechanisms[1]

Metabolic Stability (The "Metabolic Switch")

The most common application of the -CF₃ group is to block metabolic "soft spots."

  • Mechanism: Cytochrome P450 enzymes (CYPs) typically oxidize electron-rich C-H bonds (e.g., benzylic hydroxylation).

  • The Swap: Replacing a benzylic -CH₃ with -CF₃ removes the abstractable protons and introduces a strong C-F bond that is resistant to CYP-mediated oxidation.

  • Result: This strategy typically extends half-life (

    
    ) and reduces clearance (
    
    
    
    ).
pKa Modulation and Permeability

The strong electron-withdrawing nature (Inductive effect,


) of CF₃ significantly impacts the basicity of proximal functional groups.
  • Scenario: A basic amine in a lead compound causes hERG toxicity or high phospholipidosis.[1]

  • The Fix: Introducing a CF₃ group on a nearby aromatic ring (ortho/meta/para) will lower the pKa of that amine by 1–3 log units.

  • Outcome: This increases the fraction of the molecule that is neutral at physiological pH (7.4), thereby improving passive membrane permeability (

    
    ) and blood-brain barrier (BBB) penetration.
    

Decision Framework: When to Swap?

The following logic flow illustrates the strategic decision-making process for initiating a CF₃ scan.

CF3_Decision_Tree Start Lead Compound Analysis MetabCheck Is Metabolic Clearance High? Start->MetabCheck SiteCheck Is the unstable site a Methyl (-CH3)? MetabCheck->SiteCheck Yes pKaCheck Is pKa/Basic Amine a liability? MetabCheck->pKaCheck No StericCheck Is the Binding Pocket Restrictive? SiteCheck->StericCheck Yes SiteCheck->pKaCheck No SwapCF3 ACTION: Synthesize -CF3 Analog (Metabolic Block) StericCheck->SwapCF3 No (Space available) SwapCl ACTION: Try -Cl or -CN (Smaller EWG) StericCheck->SwapCl Yes (Tight pocket) pKaCheck->SwapCF3 Yes (Need to lower pKa) SwapCHF2 ACTION: Try -CHF2 (H-bond donor + Lipophilic) pKaCheck->SwapCHF2 No (Need H-bond donor)

Figure 1: Strategic decision tree for evaluating Methyl to Trifluoromethyl substitutions during Lead Optimization.

Experimental Protocols

To validate the effect of the substitution, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the reduction in intrinsic clearance (


) achieved by the CH₃ 

CF₃ swap.
  • Preparation:

    • Prepare 10 mM stock solutions of the -CH₃ parent and -CF₃ analog in DMSO.

    • Thaw pooled liver microsomes (human/rat) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[1]

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as assay validation standards.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Incubate at 37°C. Aliquot samples at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • Success Criteria: The -CF₃ analog should show a statistically significant reduction in slope compared to the -CH₃ parent.

Protocol B: LogD and pKa Determination (Potentiometric)

Objective: Assess the electronic impact on solubility and ionization.

  • Instrument: Use a Sirius T3 or equivalent potentiometric titrator.

  • Method:

    • Dissolve compound (~0.5 mg) in assay water.[1]

    • Perform titrations from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M KOH.[1]

    • For LogD: Perform the titration in the presence of varying ratios of octanol/water.

  • Data Output:

    • The instrument calculates pKa based on the inflection points of the titration curve.

    • Validation: The -CF₃ analog should display a lower pKa for basic centers compared to the -CH₃ parent.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11. Link

Sources

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